3-(5-Nitrothiophen-2-yl)acrylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 178900. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJCRPJUZLOCIE-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17163-22-3, 50868-70-7 | |
| Record name | 17163-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(5-Nitrothiophen-2-yl)acrylic acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(5-Nitrothiophen-2-yl)acrylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, focusing on the robust and widely applicable Knoevenagel-Doebner condensation reaction. This guide will provide a detailed, field-proven experimental protocol, an analysis of the reaction mechanism, and a discussion of the key experimental parameters. Furthermore, we will explore the physicochemical properties of the title compound and its potential applications, particularly in the development of novel therapeutic agents, drawing parallels with structurally related nitro-heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important chemical entity.
Introduction and Discovery Context
While a singular, definitive publication marking the initial discovery of this compound is not readily apparent in the historical literature, its synthesis is firmly rooted in the classical Knoevenagel condensation, a reaction first reported by Emil Knoevenagel in 1898. The subsequent Doebner modification, which utilizes pyridine as a solvent and often a catalytic amount of a base like piperidine with malonic acid, allows for the direct synthesis of α,β-unsaturated carboxylic acids from aldehydes, accompanied by decarboxylation.[1] The application of this reliable carbon-carbon bond-forming reaction to heterocyclic aldehydes such as 5-nitro-2-thiophenecarboxaldehyde represents a logical and effective strategy for the synthesis of the title compound.
The significance of this compound and its derivatives lies in the well-established biological activity of nitro-substituted heterocycles.[2] Nitroaromatic compounds are a cornerstone in medicinal chemistry, with notable examples including nitrofurantoin (an antibacterial) and metronidazole (an antiprotozoal agent). The nitro group often acts as a bio-reducible moiety, leading to the in-situ generation of reactive nitrogen species that can induce cellular damage in pathogenic organisms. The thiophene ring, a bioisostere of benzene and furan, offers a unique scaffold that can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Synthesis of this compound via Knoevenagel-Doebner Condensation
The synthesis of this compound is most efficiently achieved through the Knoevenagel-Doebner condensation of 5-nitro-2-thiophenecarboxaldehyde with malonic acid. This reaction is typically catalyzed by a weak base, such as piperidine, in a pyridine solvent, which also facilitates the decarboxylation of the intermediate.
Causality Behind Experimental Choices
-
5-nitro-2-thiophenecarboxaldehyde: The starting aldehyde. The strongly electron-withdrawing nitro group at the 5-position activates the aldehyde group towards nucleophilic attack, making the reaction more facile.[3]
-
Malonic Acid: The active methylene compound. The two carboxylic acid groups make the central methylene protons acidic and readily deprotonated by a weak base to form a nucleophilic enolate.
-
Pyridine: Serves as both the solvent and a basic catalyst. Its high boiling point is suitable for reactions requiring heating. In the Doebner modification, it is the solvent of choice.
-
Piperidine: A more basic catalyst than pyridine, used in catalytic amounts to facilitate the initial deprotonation of malonic acid and the subsequent condensation.
Reaction Mechanism
The reaction proceeds through a series of well-understood steps:
-
Enolate Formation: Piperidine deprotonates malonic acid to form the nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 5-nitro-2-thiophenecarboxaldehyde.
-
Aldol Addition: A tetrahedral intermediate is formed.
-
Dehydration: Elimination of a water molecule leads to the formation of an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Under the reaction conditions (heating in pyridine), the dicarboxylic acid intermediate readily loses a molecule of carbon dioxide to yield the final product, this compound.
Visualizing the Synthesis Workflow
Caption: Generalized experimental workflow for the Knoevenagel-Doebner synthesis.
Detailed Experimental Protocol
Materials:
-
5-nitro-2-thiophenecarboxaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (concentrated or 6M)
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-2-thiophenecarboxaldehyde (1 equivalent).
-
Add malonic acid (1.5 to 2 equivalents) to the flask.
-
Add anhydrous pyridine to dissolve the reactants.
-
To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly and carefully, pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Stir the acidic mixture for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities. A subsequent wash with cold ethanol can also be performed.
-
Dry the product under vacuum to obtain crude this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 17163-22-3 | [1] |
| Molecular Formula | C₇H₅NO₄S | [1] |
| Molecular Weight | 199.18 g/mol | [1] |
| Appearance | Gray to brown solid | [4] |
| Melting Point | 253 °C | [4] |
| pKa (Predicted) | 3.90 ± 0.10 | [4] |
| LogP (Predicted) | 1.7541 | [1] |
Applications in Drug Development and Materials Science
The structural motifs present in this compound — a nitro-substituted heterocycle and an acrylic acid moiety — make it a versatile precursor for the synthesis of compounds with potential biological activity and for materials science applications.
Antimicrobial and Antituberculosis Potential
Nitro-heterocyclic compounds are a well-established class of antimicrobial agents.[2] The furan analog, 3-(5-nitro-2-furyl)acrylic acid, and its derivatives have demonstrated antibacterial, antifungal, and antialgal activities.[5] The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic metabolites that can damage DNA and other vital cellular components.
Derivatives of 5-nitrothiophene have been investigated for their potential as antituberculosis agents.[2] Given the urgent need for new drugs to combat multidrug-resistant tuberculosis, this compound represents a valuable starting point for the development of novel anti-TB drug candidates. The acrylic acid moiety can be readily converted to esters, amides, and other derivatives, allowing for the systematic exploration of structure-activity relationships.
Polymer and Materials Science
The acrylic acid functional group allows for the incorporation of the 5-nitrothiophene moiety into polymers via polymerization reactions. Such polymers could exhibit interesting electronic, optical, or biological properties. For instance, polymers containing nitroaromatic groups can be used in the development of sensors or materials with non-linear optical properties.
Conclusion
This compound is a readily accessible and highly valuable heterocyclic building block. Its synthesis via the Knoevenagel-Doebner condensation is a robust and scalable process, making it an attractive starting material for both academic research and industrial applications. The presence of the nitrothiophene core strongly suggests its potential in the development of new antimicrobial and antituberculosis agents. Further research into the synthesis of its derivatives and the evaluation of their biological activities is a promising avenue for the discovery of new therapeutic leads.
References
Technical Guide: Structural Elucidation of 3-(5-Nitrothiophen-2-yl)acrylic acid via FT-IR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive analytical framework for the structural characterization of 3-(5-Nitrothiophen-2-yl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. We delve into the application of two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document moves beyond procedural outlines to explore the causal relationships between molecular structure and spectral output. Detailed, field-tested protocols for Attenuated Total Reflectance (ATR) FT-IR and Electron Ionization Mass Spectrometry (EI-MS) are presented, coupled with an in-depth analysis of the expected spectral features. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar nitroaromatic compounds.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₇H₅NO₄S, Molecular Weight: 199.18 g/mol ) is a conjugated system featuring a thiophene ring substituted with a nitro group and an acrylic acid moiety.[1] The convergence of these functional groups imparts unique electronic and chemical properties, making it a valuable scaffold in drug discovery and a building block for novel polymers. Unambiguous structural confirmation is a prerequisite for any meaningful downstream application. FT-IR provides a rapid, non-destructive "fingerprint" of the molecule's functional groups, while mass spectrometry offers precise molecular weight determination and crucial structural insights through fragmentation analysis. This guide will systematically dissect the application of these techniques to provide a self-validating analytical workflow.
Molecular Structure and Vibrational Landscape: FT-IR Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational transitions of a molecule upon absorption of infrared radiation. The resulting spectrum is a unique representation of the covalent bonds present, making it an invaluable tool for functional group identification.
Theoretical Underpinnings of Vibrational Modes
The structure of this compound presents several key functional groups, each with characteristic vibrational frequencies:
-
Carboxylic Acid (-COOH): This group is distinguished by a very broad O-H stretching vibration, typically spanning 2500-3300 cm⁻¹, due to extensive hydrogen bonding in the solid state.[2][3] The carbonyl (C=O) stretch is also a prominent, sharp peak, generally appearing between 1690-1760 cm⁻¹.[4][5] Conjugation with the adjacent double bond and thiophene ring is expected to lower this frequency.
-
Nitro Group (-NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (typically stronger) around 1500-1560 cm⁻¹ and a symmetric stretch (weaker) around 1300-1370 cm⁻¹.
-
Thiophene Ring: This aromatic heterocycle displays C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching in the 1400-1600 cm⁻¹ region, and C-S stretching vibrations, which can be weaker and appear in the fingerprint region.[6][7]
-
Alkene (-C=C-): The carbon-carbon double bond of the acrylic acid moiety will have a stretching vibration, though it may be of variable intensity and can overlap with the aromatic C=C stretching bands.
Experimental Protocol: ATR-FT-IR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and high reproducibility.[8][9]
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Instrumentation: A standard FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Background Collection: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the empty ATR crystal. This is a critical step to account for atmospheric (CO₂, H₂O) and instrumental contributions.
-
Sample Application: Place a small amount (typically 1-5 mg) of the powdered sample onto the center of the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a strong, well-defined spectrum.[10]
-
Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. Perform a baseline correction if necessary.
Caption: ATR-FT-IR Experimental Workflow.
Predicted FT-IR Data and Interpretation
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H stretch (H-bonded) | Carboxylic Acid | Broad, Strong |
| ~3100 | C-H stretch (aromatic/vinylic) | Thiophene/Alkene | Medium |
| ~1700 | C=O stretch (conjugated) | Carboxylic Acid | Strong, Sharp |
| 1600 - 1400 | C=C stretch | Thiophene/Alkene | Medium |
| 1560 - 1500 | N-O asymmetric stretch | Nitro Group | Strong |
| 1370 - 1300 | N-O symmetric stretch | Nitro Group | Medium |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Medium |
| 950 - 910 | O-H out-of-plane bend | Carboxylic Acid | Broad, Medium |
The presence of the extremely broad O-H stretch overlapping with C-H stretches, combined with a strong carbonyl peak and two distinct absorptions in the nitro group region, would provide compelling evidence for the compound's structure.[4][11]
Molecular Ion and Fragmentation: Mass Spectrometry Analysis
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable fragmentation patterns that are invaluable for structural elucidation.[13][14]
Principles of Electron Ionization (EI)
In the EI source, the gaseous sample molecule is bombarded with high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺).[15] The excess energy deposited during ionization causes the molecular ion to undergo fragmentation, breaking into smaller, stable charged fragments and neutral radicals. The mass spectrometer then separates these ions based on their m/z, generating a mass spectrum.
Experimental Protocol: GC-MS with EI Source
While direct insertion probes can be used, coupling with Gas Chromatography (GC) is common for ensuring sample purity prior to analysis.[14]
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities.
-
Ionization: As the pure compound elutes from the GC column, it enters the MS ion source and is ionized by a 70 eV electron beam.
-
Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.
References
- 1. chemscene.com [chemscene.com]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystallographic Data of 3-(5-Nitrothiophen-2-yl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the crystallographic data of 3-(5-Nitrothiophen-2-yl)acrylic acid, a compound of interest in medicinal chemistry and materials science. By dissecting its three-dimensional structure at the atomic level, we can glean crucial insights into its physicochemical properties, potential biological activity, and solid-state behavior. This document serves as a comprehensive resource, detailing not only the crystallographic parameters but also the underlying scientific principles and experimental methodologies.
Introduction: The Significance of Molecular Structure
In the realm of drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. The crystal structure of a compound dictates a multitude of its properties, including solubility, stability, dissolution rate, and bioavailability. For a molecule like this compound, which possesses several functional groups capable of engaging in intermolecular interactions, a detailed crystallographic analysis is indispensable. This guide will delve into the synthesis, crystallization, and ultimately, the single-crystal X-ray diffraction analysis of this compound, providing a foundational understanding for its further development and application. Nitro-substituted heterocycles are a well-established class of compounds with diverse biological activities, and a thorough characterization of their solid-state properties is a critical step in rational drug design.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
This compound can be synthesized via a Knoevenagel condensation reaction between 5-nitrothiophene-2-carbaldehyde and malonic acid. This reaction is typically carried out in the presence of a weak base, such as pyridine or piperidine, which acts as a catalyst.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Reactant Mixture: To a solution of 5-nitrothiophene-2-carbaldehyde in a suitable solvent such as ethanol or toluene, add an equimolar amount of malonic acid.
-
Catalyst Addition: Add a catalytic amount of pyridine or piperidine to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then acidified, causing the product to precipitate.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For this compound, slow evaporation of a saturated solution is a common and effective method.
Experimental Protocol: Crystallization
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. A common choice is a mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane).
-
Saturated Solution: Prepare a saturated solution of the purified compound by dissolving it in the chosen solvent system at an elevated temperature.
-
Slow Evaporation: Filter the hot solution to remove any insoluble impurities and then allow the solution to cool slowly to room temperature. The container should be loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once well-formed crystals appear, they can be carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction: Deciphering the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for this compound
The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 893788 .[1] This entry provides the definitive experimental data from a crystal diffraction study.[1]
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not publicly available without a CCDC license |
| b (Å) | Data not publicly available without a CCDC license |
| c (Å) | Data not publicly available without a CCDC license |
| α (°) | 90 |
| β (°) | Data not publicly available without a CCDC license |
| γ (°) | 90 |
| Volume (ų) | Data not publicly available without a CCDC license |
| Z | 4 |
| Calculated Density (g/cm³) | Data not publicly available without a CCDC license |
| R-factor (%) | Data not publicly available without a CCDC license |
Note: Access to the detailed numerical data within the CCDC requires an appropriate license. The provided table structure is based on standard crystallographic reports.
Analysis of the Crystal Structure: Insights into Intermolecular Interactions
While the precise bond lengths and angles are contained within the CCDC deposition file, a general analysis of the structure reveals key features that govern its solid-state packing and properties.
Molecular Conformation
The molecule is likely to be largely planar due to the presence of the conjugated system extending from the thiophene ring through the acrylic acid moiety. The nitro group may be slightly twisted out of the plane of the thiophene ring. The carboxylic acid group will adopt a conformation that allows for efficient hydrogen bonding.
Hydrogen Bonding Network
The most significant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically results in the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids.
Caption: Schematic of a typical carboxylic acid dimer formed via hydrogen bonding.
π-π Stacking Interactions
The planar aromatic thiophene rings may also participate in π-π stacking interactions, further stabilizing the crystal lattice. These interactions, along with the hydrogen bonding network, will dictate the overall packing of the molecules in the crystal.
Implications for Drug Development and Materials Science
A comprehensive understanding of the crystallographic data of this compound has several important implications:
-
Polymorphism: The existence of different crystalline forms (polymorphs) can have a profound impact on the properties of a pharmaceutical compound. This crystallographic data provides the basis for identifying and characterizing any potential polymorphs.
-
Solubility and Dissolution: The strength of the intermolecular interactions in the crystal lattice, as revealed by the crystallographic data, directly influences the solubility and dissolution rate of the compound.
-
Rational Drug Design: The precise molecular conformation and the nature of the intermolecular interactions provide valuable information for computational modeling and the design of new analogs with improved properties.
-
Materials Science: For applications in materials science, such as in the development of organic semiconductors or nonlinear optical materials, the crystal packing and the orientation of the molecules are of critical importance.
Conclusion
The crystallographic data of this compound, accessible through the Cambridge Crystallographic Data Centre, provides a foundational atomic-level understanding of its solid-state structure. This technical guide has outlined the synthesis, crystallization, and the principles of single-crystal X-ray diffraction that lead to this crucial data. The analysis of the molecular conformation and intermolecular interactions, particularly hydrogen bonding and potential π-π stacking, offers invaluable insights for researchers in drug development and materials science. This knowledge is a critical component in the rational design and development of new chemical entities with tailored properties and functions.
References
A Technical Guide to the Quantum Chemical Analysis of 3-(5-Nitrothiophen-2-yl)acrylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the quantum chemical analysis of 3-(5-Nitrothiophen-2-yl)acrylic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. We detail a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. The methodologies described herein are designed to be self-validating and grounded in established theoretical principles, offering a reliable pathway for researchers to predict molecular behavior, understand reactivity, and guide further experimental work. Key analyses include geometry optimization, vibrational frequency calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. All quantitative data are summarized for clarity, and workflows are visualized to enhance understanding.
Introduction: The Rationale for Computational Scrutiny
This compound (NT-AA) belongs to a class of nitro-substituted heterocyclic compounds that are scaffolds of significant interest in drug development. The presence of the nitrothiophene moiety, a known pharmacophore, combined with a conjugated acrylic acid side chain, suggests a rich electronic landscape ripe for exploration. Understanding the fundamental molecular properties of NT-AA is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe these properties with high accuracy. By simulating the molecule at the electronic level, we can determine its most stable three-dimensional structure, predict its spectroscopic signatures (e.g., infrared spectrum), and map its electronic characteristics, such as sites susceptible to electrophilic or nucleophilic attack. This in-silico approach accelerates research by providing deep molecular insights that can guide synthesis, predict metabolic pathways, and inform the design of new derivatives with enhanced properties. This guide outlines a complete computational workflow for achieving this.
Theoretical Foundation: Density Functional Theory (DFT)
The core of our computational approach is Density Functional Theory (DFT), a method that has become a cornerstone of modern computational chemistry for its exceptional balance of accuracy and computational cost.[1][2] DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.
The accuracy of a DFT calculation is primarily determined by two components:
-
The Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. For this guide, we select the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional.[3][4] B3LYP is renowned for its robust performance across a wide range of organic molecules, providing reliable geometries and energetic information.[2][5]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. We employ the 6-311++G(d,p) Pople-style basis set.[6] This triple-zeta basis set offers significant flexibility. The inclusion of diffuse functions ("++") is critical for accurately describing the electron density far from the nuclei, important for the electronegative oxygen and nitrogen atoms, while polarization functions ("d,p") allow for non-spherical distortion of the electron clouds, essential for describing chemical bonds accurately.[7][8]
Computational Methodology: A Step-by-Step Protocol
This section details the complete, self-validating workflow for the quantum chemical analysis of NT-AA. The protocol is designed for execution using a computational chemistry package like Gaussian 16.[9][10]
Workflow Overview
The computational process follows a logical sequence to ensure the final data is derived from a physically meaningful molecular state.
References
- 1. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atomistica.online [atomistica.online]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. psicode.org [psicode.org]
- 8. gaussian.com [gaussian.com]
- 9. gaussian.com [gaussian.com]
- 10. Gaussian (software) - Wikipedia [en.wikipedia.org]
A Technical Guide to the Biological Activity Screening of 3-(5-Nitrothiophen-2-yl)acrylic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the systematic biological activity screening of the synthetic compound 3-(5-Nitrothiophen-2-yl)acrylic acid. The unique structural characteristics of this molecule, which combines a nitrothiophene moiety with an acrylic acid backbone, suggest a strong potential for a range of biological effects, including antimicrobial and anticancer activities. This document outlines detailed, field-proven protocols for evaluating its efficacy as an antibacterial, antifungal, and cytotoxic agent. Beyond procedural steps, this guide delves into the scientific rationale behind the experimental design, the anticipated mechanisms of action, and the interpretation of potential outcomes. The methodologies are presented to ensure self-validating and reproducible results, grounded in established scientific principles and supported by authoritative references. Visual workflows and data presentation formats are included to facilitate clear understanding and implementation in a drug discovery and development setting.
Introduction: The Rationale for Screening this compound
The quest for novel therapeutic agents is a cornerstone of biomedical research, driven by the rise of drug-resistant pathogens and the need for more effective and targeted cancer therapies. The compound this compound presents a compelling candidate for biological activity screening due to the convergence of two key pharmacophores: the nitrothiophene ring and the acrylic acid moiety.
The Nitrothiophene Core: Nitroaromatic and nitroheterocyclic compounds are a well-established class of antimicrobials. Their mechanism of action often involves bioreduction of the nitro group by microbial nitroreductases to form reactive nitrogen species, including nitric oxide, which are toxic to the cell.[1][2] Specifically, 5-nitrothiophenes have demonstrated potent activity against Mycobacterium tuberculosis, where they are activated by the F420-dependent nitroreductase Ddn to release nitric oxide.[3][4][5] This mode of action suggests a potential for broad-spectrum antibacterial activity. In E. coli, nitroreductases NfsA and NfsB are known to activate nitro-heterocyclic compounds.[1][2]
The Acrylic Acid Moiety: Acrylic acid and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[6][7] The α,β-unsaturated carbonyl system in acrylic acid is a Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular processes.
The conjugation of these two moieties in this compound suggests the possibility of a synergistic or multi-faceted mechanism of action, making it a prime candidate for comprehensive biological screening.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Knoevenagel-Doebner condensation .[8][9] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid, followed by decarboxylation.
Reaction Scheme:
5-Nitrothiophene-2-carboxaldehyde is reacted with malonic acid in the presence of a basic catalyst, such as pyridine or piperidine, often with a co-catalyst like boric acid to improve yields.[9] The reaction is typically heated to drive the condensation and subsequent decarboxylation to yield the final acrylic acid product.
Caption: Synthesis via Knoevenagel-Doebner Condensation.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 5-nitrothiophene-2-carboxaldehyde and a molar excess (typically 1.5-2 equivalents) of malonic acid in a suitable solvent such as pyridine, which also acts as the catalyst.
-
Catalyst Addition (Optional): A catalytic amount of piperidine or boric acid can be added to enhance the reaction rate.
-
Reaction: Heat the mixture under reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into an excess of cold, dilute hydrochloric acid. This will precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Biological Activity Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound. This involves primary screens for broad activity followed by more detailed secondary assays to determine potency and selectivity.
Caption: Tiered Biological Activity Screening Workflow.
Antibacterial Activity Screening
The initial screening for antibacterial activity can be performed using the Kirby-Bauer disk diffusion method for a qualitative assessment, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[12]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
| Parameter | Description | Reference Standard |
| Method | Broth Microdilution | CLSI/EUCAST[2][5] |
| Media | Mueller-Hinton Broth | Standardized |
| Inoculum Density | 5 x 10^5 CFU/mL | 0.5 McFarland Standard |
| Incubation | 37°C for 18-24 hours | Standardized |
| Endpoint | No visible growth | Visual Inspection |
Table 1: Key Parameters for Antibacterial Susceptibility Testing.
Antifungal Activity Screening
The antifungal activity can be assessed using a broth microdilution method adapted for fungi, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
Experimental Protocol: Antifungal Broth Microdilution
-
Fungal Strains: A panel of clinically relevant yeasts (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus) should be used.
-
Inoculum Preparation: Prepare a standardized inoculum of each fungal strain in RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate at 35°C for 24-48 hours (yeasts) or up to 72 hours (molds).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control, which can be assessed visually or spectrophotometrically.[15]
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an excellent primary screen for anticancer activity.[1][3][4]
Experimental Protocol: MTT Assay
-
Cell Lines: A human cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) should be used for the primary screen.[10][16] A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description | Reference |
| Assay Principle | Reduction of MTT by mitochondrial dehydrogenases | [1][3] |
| Cell Lines | Panel of human cancer and non-cancerous cells | [10][16] |
| Treatment Duration | 24-72 hours | [4] |
| Detection | Colorimetric (Absorbance at 570 nm) | [1] |
| Endpoint | IC50 (50% inhibitory concentration) | [16] |
Table 2: Key Parameters for the MTT Cytotoxicity Assay.
Potential Mechanisms of Action
Based on the chemical structure of this compound, several mechanisms of action can be hypothesized.
Antibacterial Mechanism: Nitroreductase Activation and Nitric Oxide Production
The primary mechanism of antibacterial action is likely to be the reduction of the nitro group by bacterial nitroreductases.[1][2] This process generates reactive nitrogen species, including nitric oxide (NO), which is a potent antimicrobial agent that can damage DNA, proteins, and lipids.[5][17][18]
Caption: Proposed Antibacterial Mechanism of Action.
Anticancer Mechanism: Induction of Oxidative Stress
In cancer cells, the nitro group can also be reduced, leading to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[9][19] Cancer cells often have a higher basal level of ROS, making them more susceptible to further oxidative stress, which can trigger apoptosis (programmed cell death).[20] The acrylic acid moiety may also contribute to cytotoxicity by acting as a Michael acceptor, depleting intracellular glutathione and further sensitizing the cells to oxidative stress.
Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded framework for the initial biological activity screening of this compound. The outlined protocols for antibacterial, antifungal, and anticancer evaluation are based on established and validated methodologies to ensure the generation of reliable and reproducible data. The elucidation of its biological activity profile will be a critical first step in determining the potential of this compound as a lead for the development of new therapeutic agents. Positive results from this initial screening would warrant more in-depth studies, including mechanism of action elucidation, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. chemscene.com [chemscene.com]
- 13. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (E)-3-(5-Phenylthiophen-2-YL)acrylic acid | 58267-95-1 | Benchchem [benchchem.com]
- 18. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluating the antimicrobial and anti-biofilm activity of three synthetic antimicrobial Citropin analogs and their ability to fight against Staphylococcus aureus and Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(5-Nitrothiophen-2-yl)acrylic acid
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The introduction of a nitro group, particularly in the 5-position, often imparts significant biological activity, frequently through bio-reductive activation mechanisms.[3][4] This guide focuses on 3-(5-Nitrothiophen-2-yl)acrylic acid, a molecule combining the nitrothiophene core with an acrylic acid side chain. While direct pharmacological data on this specific compound is sparse, its structural motifs suggest several plausible and compelling therapeutic avenues. This document serves as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based strategy to systematically investigate and validate its potential therapeutic targets. We will delve into the scientific rationale and provide detailed experimental protocols for exploring its efficacy in antimicrobial and anticancer applications, focusing on three high-potential target classes: bacterial nitroreductases, the glycolysis pathway, and protein kinases.
Introduction: The Scientific Premise
This compound is a small molecule with distinct chemical features that suggest a high potential for biological activity. The core structure consists of:
-
A Thiophene Ring: A five-membered aromatic heterocycle containing sulfur, which is isosteric to a benzene ring and is a common feature in drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[1]
-
A Nitro Group (-NO₂): An electron-withdrawing group that is central to the mechanism of many antimicrobial and anticancer prodrugs. It can be reduced by specific enzymes to form highly reactive cytotoxic species.[3][5]
-
An Acrylic Acid Moiety (-CH=CH-COOH): A Michael acceptor and a carboxylic acid group, which can participate in hydrogen bonding and covalent interactions with biological targets, and is a feature in some kinase and tubulin inhibitors.[6]
Given these features, a rational drug discovery approach points toward three primary hypotheses for the compound's therapeutic action, which will form the core of this investigative guide.
Target Class I: Bacterial Nitroreductases (Antimicrobial Applications)
Scientific Rationale
The most direct therapeutic hypothesis for a nitroaromatic compound is selective toxicity toward organisms that can activate it. Many pathogenic bacteria and some protozoa possess flavin-containing nitroreductase (NTR) enzymes that are absent in mammalian cells.[5][7] These enzymes catalyze the NAD(P)H-dependent, two- or four-electron reduction of a nitroaromatic group to form cytotoxic hydroxylamines and other reactive nitrogen species.[8] This bio-activation leads to oxidative stress, DNA damage, and ultimately, cell death in the target microbe. This selective activation forms the basis for a powerful antimicrobial strategy with a potentially wide therapeutic window.
Experimental Workflow: Nitroreductase Substrate Validation
The primary question is whether this compound is a substrate for bacterial nitroreductases. A cell-free enzymatic assay is the most direct method to determine this.
Caption: Proposed mechanism of selective bacterial toxicity.
This protocol is adapted from commercially available kits and standard biochemical methods.[7][8]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2.
-
Enzyme: Recombinant nitroreductase from a relevant bacterial species (e.g., E. coli NfsB). Prepare a 1 mg/mL stock in Assay Buffer and dilute to a working concentration (e.g., 10 µg/mL).
-
Cofactor: 10 mM NADH or NADPH solution in Assay Buffer.
-
Test Compound: Prepare a 100 mM stock of this compound in DMSO. Serially dilute in Assay Buffer to create a range of concentrations (e.g., 1 µM to 1 mM).
-
Control Substrate: A known nitroreductase substrate like CB1954 can be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of Assay Buffer.
-
10 µL of Test Compound dilution (or DMSO for vehicle control).
-
20 µL of recombinant Nitroreductase working solution.
-
-
Incubate at 37°C for 5 minutes to pre-warm the mixture.
-
Initiate the reaction by adding 20 µL of the NADH/NADPH solution.
-
Immediately measure the absorbance at 340 nm (for NADH/NADPH depletion) using a plate reader.
-
Continue to take kinetic readings every 30 seconds for 15-30 minutes.
-
-
Data Analysis and Interpretation:
-
Calculate the rate of NADH/NADPH oxidation (decrease in A₃₄₀) for each concentration of the test compound.
-
The rate of cofactor consumption is directly proportional to the nitroreductase activity with the compound as a substrate.
-
A dose-dependent increase in the rate of NADH oxidation confirms that this compound is a substrate for the enzyme.
-
Self-Validation: Run parallel wells without the enzyme to ensure the observed activity is enzyme-dependent and not due to non-specific chemical reduction. Run wells without the test compound to establish the baseline enzyme activity.
-
Target Class II: Glycolysis Pathway (Anticancer Applications)
Scientific Rationale
A hallmark of many cancer cells is a metabolic shift toward aerobic glycolysis, known as the Warburg effect.[9] Even in the presence of oxygen, these cells favor metabolizing glucose to lactate rather than through oxidative phosphorylation. This high glycolytic rate is a vulnerability that can be exploited for therapeutic intervention. The structurally related compound, 3-(5-nitro-2-furyl)acrylic acid, has been shown to exert its antimicrobial effects by inhibiting glycolysis.[10] It is therefore highly plausible that this compound could function similarly, making it a candidate for an anticancer agent that targets cellular bioenergetics.
Experimental Workflow: Glycolysis Inhibition Screening
The most straightforward method to screen for glycolysis inhibition is to measure the production of its end product, L-Lactate, in cultured cancer cells.
Caption: Step-by-step workflow for assessing glycolysis inhibition.
This protocol is based on commercially available glycolysis assay kits.[3]
-
Cell Culture:
-
Seed a high-glycolysis cancer cell line (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of ~50,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 2-deoxyglucose, a known glycolysis inhibitor).
-
Incubate for a defined period (e.g., 4 hours).
-
-
L-Lactate Measurement:
-
After incubation, carefully collect 10 µL of the culture medium from each well for analysis.
-
Follow the manufacturer's instructions for the L-Lactate assay kit. Typically, this involves adding the medium to a reaction mix containing lactate dehydrogenase and a probe that generates a colorimetric or fluorescent signal in the presence of NADH produced from lactate oxidation.
-
Incubate the reaction at room temperature for 30 minutes.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis and Interpretation:
-
Generate a standard curve using the provided L-Lactate standards.
-
Calculate the concentration of L-Lactate in each sample.
-
A dose-dependent decrease in lactate production indicates inhibition of the glycolytic pathway.
-
Self-Validation: To ensure the observed effect is not due to general cytotoxicity, run a parallel plate and perform a cell viability assay (e.g., CCK-8 or MTT) with the same compound concentrations and incubation time.[11] A true glycolysis inhibitor will reduce lactate production at concentrations that are not immediately cytotoxic.
-
Target Class III: Protein Kinases (Anticancer Applications)
Scientific Rationale
Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer, making them one of the most important classes of oncology drug targets.[4] Thiophene-containing molecules have been successfully developed as inhibitors of various kinases, including receptor tyrosine kinases (e.g., VEGFR-2) and intracellular kinases.[8][12] The acrylonitrile derivatives of thiophene have also shown potent kinase inhibitory activity.[12] Given this precedent, it is logical to screen this compound against a broad panel of kinases to identify potential targets.
Experimental Workflow: High-Throughput Kinase Profiling
Identifying an unknown kinase target requires a broad, unbiased approach. Large-scale kinase profiling services (kinome scans) are the industry standard for this purpose.
Caption: A tiered approach from broad screening to cellular validation.
-
Primary Screen (Kinome Profiling):
-
Objective: To identify which of the ~400-500 human kinases the compound binds to.
-
Methodology: Submit the compound to a commercial service (e.g., Eurofins Discovery's KINOMEscan®).[13] These assays typically use a competitive binding displacement principle. The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.
-
Data Output: Results are usually provided as percent inhibition or percent of control for each kinase.
-
-
Secondary Screen (Biochemical IC₅₀ Determination):
-
Objective: To determine the potency of the compound against the primary hits identified in the kinome scan.
-
Methodology: For each primary hit kinase, perform a dose-response biochemical assay. This can be done in-house or through a service provider. The assay measures the enzymatic activity of the kinase (phosphorylation of a substrate) in the presence of varying concentrations of the inhibitor.
-
Data Output: An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for each hit kinase.
-
-
Tertiary Screen (Cell-Based Target Validation):
-
Objective: To confirm that the compound inhibits the target kinase inside a living cell.[14]
-
Methodology (Example: Cellular Phosphorylation Assay):
-
Select a cell line that expresses the target kinase and where the downstream substrate phosphorylation is well-characterized.
-
Culture the cells and treat with a range of concentrations of this compound for 1-2 hours.
-
If the pathway is activated by a growth factor (e.g., EGF for EGFR), stimulate the cells accordingly.
-
Lyse the cells and collect the protein lysate.
-
Perform a Western blot or ELISA using an antibody specific for the phosphorylated form of the kinase's substrate.
-
A dose-dependent decrease in the phosphorylation signal confirms that the compound is engaging and inhibiting the target kinase in a cellular context.
-
-
Quantitative data from kinase screening should be summarized for clear comparison.
Table 1: Hypothetical Kinase Profiling Results for this compound
| Kinase Target | Primary Screen (% Inhibition @ 1 µM) | Biochemical IC₅₀ (nM) | Cellular Phospho-Substrate IC₅₀ (nM) |
| VEGFR-2 | 95% | 75 | 250 |
| PDGFRβ | 88% | 150 | 600 |
| SRC | 65% | 800 | > 5000 |
| ERK5 | 52% | > 10,000 | Not Determined |
Summary and Future Directions
This guide proposes a structured, hypothesis-driven approach to elucidate the therapeutic potential of this compound. By systematically investigating its activity as a substrate for bacterial nitroreductases, an inhibitor of cellular glycolysis, and an inhibitor of protein kinases, researchers can efficiently identify its most promising mechanism of action. Positive results in any of these assays would provide a strong foundation for further drug development efforts, including:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties (ADME).
-
In Vivo Efficacy Studies: Testing the compound in animal models of bacterial infection or cancer.
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular interactions with the validated target.
The structural alerts within this compound are compelling. The experimental pathways detailed herein provide the necessary tools to translate this chemical promise into validated biological function and, potentially, a novel therapeutic agent.
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycolysis Assay Kit, MAK439, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Glycolysis Inhibitor Screening Identifies the Bis-geranylacylphloroglucinol Protonophore Moronone from Moronobea coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to CAS Number 17163-22-3 and Related Pharmaceutical Intermediates
A Note on Chemical Identification: It is imperative for researchers and scientists to begin any chemical investigation with the unambiguous identification of the substance . The Chemical Abstracts Service (CAS) number is a cornerstone of this process. The user has requested information on CAS number 17163-22-3 . Our initial investigation reveals that this CAS number is assigned to the compound 3-(5-Nitrothiophen-2-yl)acrylic acid [1][2].
However, the specified audience—researchers, scientists, and drug development professionals—and the request for an in-depth technical guide suggest a potential interest in a different class of molecule: Boc-protected piperidine derivatives, which are common scaffolds in medicinal chemistry. Specifically, compounds like tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate are highly relevant to this field. These compounds have different CAS numbers, such as 769944-78-7 and 443998-65-0[3][4].
Given this context, this guide will be presented in two parts. Part 1 will detail the properties and known hazards of the compound officially assigned CAS number 17163-22-3. Part 2 will provide a comprehensive guide to tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, a representative of the likely intended class of molecules, reflecting its significance in drug discovery.
Part 1: CAS 17163-22-3 - this compound
Introduction and Chemical Identity
This compound, also known by its synonym NSC 178900, is a nitrated thiophene derivative[1]. Its structure incorporates a nitro group, a thiophene ring, and an acrylic acid moiety, making it a potentially useful intermediate in organic synthesis.
Key Identifiers:
-
Chemical Name: (E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid[1]
-
Synonyms: 3-(5-Nitro-2-thienyl)-2-propenoic Acid, 5-Nitro-2-thiopheneacrylic Acid, NSC 178900[1][2]
-
CAS Number: 17163-22-3
Physicochemical Properties
The available data for this compound is summarized in the table below. This information is crucial for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Melting Point | 251-252 °C (decomposes) | [1] |
| Boiling Point | 392.2 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.576 g/cm³ (Predicted) | [1] |
| Flash Point | 191 °C (Predicted) | [1] |
| pKa | 3.90 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in Dichloromethane, DMSO, Methanol | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Applications and Synthesis
This compound is primarily utilized as a chemical intermediate. Its documented applications include its use as a parasiticide in veterinary medicine and as an intermediate in the synthesis of Necrosulfonamide analogues for pharmaceutical research[1]. The presence of multiple functional groups—a carboxylic acid, an olefin, a nitro group, and a thiophene ring—provides several handles for further chemical modification[2].
Hazard Assessment and Safe Handling
-
Nitro Compounds: Aromatic nitro compounds can be toxic and are often skin and eye irritants. They may also be harmful if inhaled or ingested.
-
Carboxylic Acids: Carboxylic acids can be corrosive or irritating to the skin and eyes.
-
Acrylic Acid Derivatives: These can be respiratory tract irritants.
Recommended General Safety Precautions:
-
Handle in a well-ventilated area, preferably a chemical fume hood[5].
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[6][7].
-
Avoid formation of dust and aerosols[6].
-
Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[5][8][9].
Part 2: A Guide to tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
This compound is a quintessential building block in modern drug discovery, frequently employed in the synthesis of complex molecules targeting a range of therapeutic areas[10][11]. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, making it a valuable intermediate[12].
Introduction and Chemical Identity
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate is a piperidine derivative where the nitrogen is protected by a Boc group, and the 4-position is substituted with a 4-bromophenyl group. This structure is a common motif in medicinal chemistry.
Key Identifiers for a Representative Analog (tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate):
-
Chemical Name: tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate[4]
-
Synonyms: 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE[13]
-
Molecular Formula: C₁₆H₂₃BrN₂O₂[4]
-
Molecular Weight: 355.27 g/mol [6]
-
CAS Number: 443998-65-0[4]
Physicochemical Properties
The properties of these intermediates are well-documented, facilitating their use in synthetic chemistry labs.
| Property | Value (for C₁₆H₂₂BrNO₂) | Source(s) |
| Molecular Weight | 340.25 g/mol | [3] |
| Boiling Point | 398.5 ± 42.0 °C | [14][15] |
| Density | 1.283 ± 0.06 g/cm³ | [14][15] |
| Appearance | White to off-white powder/solid | [16] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place | [8][17] |
Role in Drug Discovery & Synthesis
The true utility of this scaffold lies in its synthetic versatility. The Boc-protecting group is stable under a wide range of conditions but can be readily removed with acid (e.g., trifluoroacetic acid) to reveal the piperidine nitrogen for further functionalization. The bromophenyl moiety is a key handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures[18]. This makes it an invaluable intermediate in the synthesis of targeted therapies, including PROTACs (PROteolysis TArgeting Chimeras)[17].
Comprehensive Hazard Analysis and GHS Classification
Based on available Safety Data Sheets, this class of compounds presents several hazards that must be managed appropriately. The GHS classification for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (CAS 443998-65-0) is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][6] |
Pictograms:
Experimental Protocol: Reductive Amination for Synthesis
The following is a representative, step-by-step protocol for the synthesis of a related compound, 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE, via reductive amination. This method highlights a common and crucial transformation in medicinal chemistry.
Objective: To synthesize 1-Boc-4-(4-bromo-phenylamino)-piperidine from 4-bromoaniline and N-Boc-4-piperidone.
Materials:
-
4-Bromoaniline (8.3 g, 48 mmol)
-
N-Boc-4-piperidone (8.0 g, 40 mmol)
-
Sodium triacetoxyborohydride (Na(OAc)₃BH) (12.7 g, 60 mmol)
-
Acetic acid (AcOH) (3.5 mL, 60 mmol)
-
Dichloromethane (CH₂Cl₂)
-
1 N Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
To a suitable reaction vessel, add 4-bromoaniline, N-Boc-4-piperidone, and dichloromethane.
-
Stir the mixture to dissolve the solids.
-
Add acetic acid to the solution.
-
Carefully add sodium triacetoxyborohydride in portions to control any effervescence.
-
Stir the reaction mixture at room temperature (approx. 25°C) for 17 hours[13].
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Quench the reaction by slowly adding 1 N NaOH solution until the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate[13].
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a dichloromethane/hexanes solvent system to yield the final amine product[13].
Hazard Mitigation and Workflow
A systematic approach to hazard assessment and control is critical when working with potentially hazardous pharmaceutical intermediates. The following diagram illustrates a logical workflow for safe handling in a laboratory setting.
Caption: Logical workflow for hazard assessment and control.
References
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-N-Boc-4-(4-bromophenyl)piperidine | C16H22BrNO2 | CID 27281782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. afgsci.com [afgsci.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. innospk.com [innospk.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 14. biosynce.com [biosynce.com]
- 15. 1-N-Boc-4-(4-Bromophenyl)piperidine | CAS#:769944-78-7 | Chemsrc [chemsrc.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. medchemexpress.com [medchemexpress.com]
- 18. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Synthesis of 3-(5-Nitrothiophen-2-yl)acrylic acid via Knoevenagel Condensation
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Synthesis of a Key Heterocyclic Intermediate
3-(5-Nitrothiophen-2-yl)acrylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring a nitro-substituted thiophene ring conjugated to an acrylic acid moiety, makes it a precursor for a variety of pharmacologically active compounds and functional materials.[1][2] The synthesis of this α,β-unsaturated acid is efficiently achieved through the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[3][4][5]
This application note provides a detailed, field-proven protocol for the synthesis of this compound from 5-nitro-2-thiophenecarboxaldehyde and malonic acid. We will employ the Doebner modification of the Knoevenagel condensation.[3][6] This elegant one-pot reaction utilizes pyridine as the solvent and a catalytic amount of piperidine as the base. The choice of malonic acid as the active methylene component is strategic; under the reaction conditions, the condensation is followed by a spontaneous, pyridine-assisted decarboxylation, directly yielding the desired acrylic acid derivative and simplifying the purification process.[3][6][7]
The Knoevenagel-Doebner Reaction Mechanism
The reaction proceeds through a well-established, base-catalyzed mechanism. Understanding these steps is crucial for optimizing conditions and troubleshooting.
Causality of Reagent Roles:
-
5-Nitro-2-thiophenecarboxaldehyde: The electrophile. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Malonic Acid: The active methylene compound, serving as the nucleophile precursor. The two adjacent carboxyl groups sufficiently acidify the methylene protons, allowing for their removal by a weak base.
-
Piperidine: A secondary amine that acts as the weak base catalyst.[7][8] Its role is to deprotonate malonic acid, generating the reactive carbanion (enolate) nucleophile. A strong base is avoided as it could induce self-condensation of the aldehyde.[3]
-
Pyridine: Functions as both the reaction solvent and a co-catalyst that facilitates the final decarboxylation step of the intermediate dicarboxylic acid.[6][7]
The Mechanistic Pathway:
-
Enolate Formation: Piperidine abstracts an acidic α-proton from malonic acid to form a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 5-nitro-2-thiophenecarboxaldehyde.
-
Protonation & Dehydration: The resulting alkoxide intermediate is protonated, forming a β-hydroxy adduct. This adduct then readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid intermediate.[4]
-
Decarboxylation: Aided by heat and the pyridine solvent, the dicarboxylic acid intermediate loses a molecule of carbon dioxide to afford the final product, this compound.[3][6]
Caption: Mechanism of the Knoevenagel-Doebner Condensation.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 5-Nitro-2-thiophenecarboxaldehyde | 4521-33-9 | C₅H₃NO₃S | 157.15 | Skin/Eye/Respiratory Irritant[9][10] |
| Malonic Acid | 141-82-2 | C₃H₄O₄ | 104.06 | Causes serious eye damage[11][12] |
| Pyridine (Anhydrous) | 110-86-1 | C₅H₅N | 79.10 | Highly flammable, Toxic, Irritant[13][14] |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Highly flammable, Toxic, Causes severe burns[15][16][17] |
| Hydrochloric Acid (conc. 37%) | 7647-01-0 | HCl | 36.46 | Corrosive, Causes severe burns |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
| Ethyl Acetate (for TLC) | 141-78-6 | C₄H₈O₂ | 88.11 | Highly flammable, Irritant |
| Hexane (for TLC) | 110-54-3 | C₆H₁₄ | 86.18 | Highly flammable, Irritant, Neurotoxin |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Vacuum pump or aspirator
-
Beakers and graduated cylinders
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Melting point apparatus
-
Fume hood
Detailed Experimental Protocol
CRITICAL SAFETY NOTE: This entire procedure must be performed in a certified chemical fume hood due to the use of toxic and flammable pyridine and piperidine.[13][14][16] Appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves, must be worn at all times.[13][17]
Caption: Generalized experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-2-thiophenecarboxaldehyde (e.g., 5.0 g, 31.8 mmol) and malonic acid (e.g., 4.0 g, 38.4 mmol, ~1.2 eq).
-
Expert Insight: Using a slight excess of malonic acid ensures the complete consumption of the more expensive aldehyde starting material.
-
-
Solvent Addition: Add 25 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add piperidine (e.g., 0.5 mL, ~0.16 eq) dropwise using a pipette. An exothermic reaction and color change may be observed.
-
Reaction: Heat the mixture to reflux (approx. 115-117 °C) using a heating mantle. Allow the reaction to proceed under reflux for 2-4 hours.
-
Self-Validation: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) with a mobile phase such as 1:1 Ethyl Acetate/Hexane + 1% acetic acid. The disappearance of the starting aldehyde spot indicates reaction completion.
-
-
Work-up and Precipitation: After the reaction is complete (as determined by TLC), remove the heating mantle and allow the dark mixture to cool to room temperature. In a separate large beaker (e.g., 600 mL), prepare a solution of 100 mL of concentrated HCl in 200 g of crushed ice.
-
Causality: This acidic ice bath serves two purposes: it protonates the carboxylate product to render it insoluble and neutralizes the basic pyridine and piperidine. The low temperature helps to maximize precipitation and minimize the solubility of the product.
-
-
Precipitation: Slowly and carefully pour the cooled reaction mixture into the vigorously stirred ice-HCl slurry in the fume hood. A yellow to brown solid should precipitate immediately.
-
Isolation: Allow the slurry to stir for an additional 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is no longer acidic (test with pH paper). This removes any residual pyridine hydrochloride and other water-soluble impurities. Press the solid dry on the funnel, then transfer it to a watch glass to air dry or dry in a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Purification (Optional): If the product's purity is insufficient (e.g., broad melting point range), it can be recrystallized from a suitable solvent like ethanol or acetic acid.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Product Appearance | Yellow to brownish solid powder |
| Yield | Typically 70-85% |
| Melting Point | ~238-242 °C (literature values may vary) |
| Molecular Formula | C₇H₅NO₄S[18] |
| Molecular Weight | 199.18 g/mol [18] |
| ¹H NMR (DMSO-d₆) | Expect signals for: two vinylic protons (doublets, J≈16 Hz for trans isomer), two thiophene ring protons (doublets), and a broad singlet for the carboxylic acid proton (>12 ppm). |
| FT-IR (KBr, cm⁻¹) | Expect characteristic peaks for: O-H stretch (broad, ~2500-3300), C=O stretch (~1680-1710), C=C stretch (~1620-1640), and asymmetric/symmetric N-O stretches for the nitro group (~1520 and ~1340). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure or wet reagents (especially pyridine).2. Insufficient heating or reaction time.3. Inactive piperidine catalyst. | 1. Use anhydrous pyridine and check the purity of starting materials.2. Ensure the reaction reaches reflux and monitor by TLC to confirm completion.3. Use freshly opened or distilled piperidine. |
| Reaction Stalls / Does Not Go to Completion | 1. Insufficient catalyst.2. Reaction temperature too low. | 1. Add a few more drops of piperidine.2. Verify the reflux temperature is adequate for pyridine (~115 °C). |
| Product Oils Out / Fails to Precipitate | 1. Incomplete neutralization of pyridine.2. Presence of impurities. | 1. Add more HCl to the ice slurry to ensure the pH is strongly acidic.2. Try scratching the inside of the beaker with a glass rod to induce crystallization. If it remains oily, extract with ethyl acetate, wash the organic layer, dry, and evaporate the solvent. Purify the residue by recrystallization or column chromatography. |
References
- 1. scbt.com [scbt.com]
- 2. aablocks.com [aablocks.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. 5-Nitrothiophene-2-carboxaldehyde | C5H3NO3S | CID 78281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. westliberty.edu [westliberty.edu]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. chemscene.com [chemscene.com]
Application Notes and Protocols for the Use of 3-(5-Nitrothiophen-2-yl)acrylic Acid as a Precursor for Antituberculosis Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antituberculosis Agents and the Promise of Nitrothiophenes
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for new therapeutic agents that operate via novel mechanisms of action to circumvent existing resistance pathways. Nitroaromatic compounds, including nitrothiophenes, have emerged as a promising class of antimycobacterials.[1][2] Their mechanism of action often involves reductive activation of the nitro group by mycobacterial enzymes, leading to the generation of reactive nitrogen species that are toxic to the bacterium.[2][3]
3-(5-Nitrothiophen-2-yl)acrylic acid is a key precursor molecule, providing a versatile scaffold for the synthesis of a diverse library of potential antituberculosis agents. The acrylic acid moiety offers a reactive handle for derivatization, allowing for the systematic modification of the molecule's physicochemical properties to enhance its efficacy, solubility, and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis of this precursor, its derivatization, and detailed protocols for the evaluation of its derivatives as potential antituberculosis drug candidates.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental for its effective use in drug discovery workflows.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₄S | [4] |
| Molecular Weight | 199.18 g/mol | [4] |
| CAS Number | 17163-22-3 | [4] |
| Appearance | Solid | [5] |
| Topological Polar Surface Area (TPSA) | 80.44 Ų | [4] |
| logP | 1.7541 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 3 | [4] |
Synthesis of the Precursor: this compound via Knoevenagel-Doebner Condensation
The synthesis of the title precursor is efficiently achieved through a Knoevenagel-Doebner condensation, a reliable carbon-carbon bond-forming reaction.[6][7] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[8]
Reaction Scheme
Caption: Knoevenagel-Doebner condensation for the synthesis of the precursor.
Detailed Protocol: Knoevenagel-Doebner Condensation
This protocol outlines the synthesis of this compound from 5-nitrothiophene-2-carbaldehyde and malonic acid.
Materials:
-
5-Nitrothiophene-2-carbaldehyde
-
Malonic acid
-
Pyridine (solvent)
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-nitrothiophene-2-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench and Precipitation: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.
Derivatization Strategies for Antituberculosis Drug Candidates
The carboxylic acid group of this compound serves as a versatile anchor for the synthesis of various derivatives, such as amides and esters. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Caption: Derivatization pathways from the precursor molecule.
In Vitro Screening of Antituberculosis Activity
The initial assessment of the antitubercular potential of the synthesized derivatives is performed using in vitro assays to determine their Minimum Inhibitory Concentration (MIC). The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[9][10][11]
Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol details the steps for determining the MIC of novel compounds against Mycobacterium tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Tween 80 (20% solution)
-
Test compounds dissolved in DMSO
-
Standard antituberculosis drugs (e.g., Isoniazid, Rifampicin) as positive controls
-
DMSO as a negative control
Procedure:
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth to obtain the final inoculum.
-
Plate Setup:
-
Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation.
-
Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Add 2 µL of the test compound stock solution (in DMSO) to the first well of a row and perform two-fold serial dilutions across the plate. The final concentration of DMSO should not exceed 1%.
-
Include a drug-free control (inoculum only) and a sterile control (broth only).
-
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterile control wells), resulting in a final volume of 200 µL per well.
-
Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[11]
-
Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[10]
Mechanism of Action: The Role of Nitroreductase
The antitubercular activity of nitrothiophenes is primarily attributed to their activation by a deazaflavin-dependent nitroreductase (Ddn) enzyme present in M. tuberculosis.[2][3] This enzyme reduces the nitro group of the compound, leading to the formation of reactive nitrogen species, including nitric oxide (NO), which are highly toxic to the mycobacteria.[2][3]
Caption: Proposed mechanism of action for nitrothiophene derivatives.
In Vivo Efficacy Evaluation in a Murine Model
Promising candidates identified from in vitro screening should be further evaluated for their efficacy in an in vivo model of tuberculosis. The murine model is a well-established and widely used preclinical model for this purpose.[1][12][13]
Protocol: Murine Model for In Vivo Efficacy Testing
This protocol provides a general framework for assessing the in vivo efficacy of a lead compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and in a BSL-3 facility.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard antituberculosis drugs (e.g., Isoniazid, Rifampicin) for positive control groups
-
Oral gavage needles
-
Materials for euthanasia and organ harvesting
-
Middlebrook 7H11 agar plates
Procedure:
-
Infection: Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a chronic infection.
-
Treatment Initiation: Begin treatment 2-4 weeks post-infection. Randomly assign mice to different treatment groups:
-
Vehicle control
-
Test compound at various doses
-
Positive control (e.g., Isoniazid at 25 mg/kg)
-
-
Drug Administration: Administer the compounds orally by gavage, typically 5 days a week for 4-6 weeks.
-
Monitoring: Monitor the health of the mice and their body weight throughout the experiment.
-
Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens.
-
CFU Enumeration: Homogenize the organs in sterile saline. Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Data Analysis: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU). The efficacy of the test compound is determined by the reduction in the bacterial load in the organs compared to the vehicle control group.
Conclusion
This compound represents a valuable starting point for the development of novel antituberculosis agents. Its straightforward synthesis and the versatility of its acrylic acid moiety for derivatization make it an attractive scaffold for medicinal chemistry campaigns. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of its derivatives. By systematically applying these methodologies, researchers can effectively explore the potential of this chemical class and contribute to the discovery of new drugs to combat the global threat of tuberculosis.
References
- 1. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-(5-NITRO-2-THIENYL)ACRYLIC ACID | 50868-70-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [open.bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Antimicrobial and Antifungal Assays of 3-(5-Nitrothiophen-2-yl)acrylic acid
Introduction: The Quest for Novel Antimicrobials
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1][2] Nitroaromatic compounds, particularly those containing thiophene rings, have garnered significant interest due to their diverse biological activities. While derivatives of the structurally similar 3-(5-nitro-2-furyl)acrylic acid have shown antimicrobial effects, the specific antimicrobial and antifungal potential of 3-(5-nitrothiophen-2-yl)acrylic acid remains an area of active investigation.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro antimicrobial and antifungal assays on this compound. The protocols herein are grounded in established methodologies, including those standardized by the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible results.[4][5][6]
Part 1: Foundational Assays for Antimicrobial Screening
A critical first step in evaluating a novel compound is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9][10][11] This quantitative measure is fundamental to assessing the potency of the test compound.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[4][12] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[13]
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile diluent (e.g., DMSO, water)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution to obtain a range of concentrations.
-
Plate Preparation: Dispense the diluted compound into the wells of the 96-well plate. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[14]
-
Inoculation: Inoculate each well (except the sterility control) with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria; 24-72 hours for yeasts, depending on the species).[15]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11]
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Disk Diffusion Assay for Qualitative Assessment
The disk diffusion method, also known as the Kirby-Bauer test, provides a qualitative assessment of antimicrobial activity.[2][11][16][17][18] It is a simple and widely used method for screening purposes.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[16]
-
Standardized microbial inoculum (0.5 McFarland)
-
Positive control antibiotic disks
-
Sterile swabs
-
Incubator
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound.
-
Inoculation: Dip a sterile swab into the standardized microbial inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[19][20]
-
Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated agar plate.[20] Ensure firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[20] The size of the zone is indicative of the compound's activity.
Data Presentation: Hypothetical MIC and Zone of Inhibition Data
| Microorganism | Type | MIC (µg/mL) of this compound | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | 16 | 18 |
| Escherichia coli | Gram-negative | 32 | 14 |
| Candida albicans | Yeast | 8 | 22 |
| Aspergillus niger | Mold | 64 | 12 |
Part 2: Determining Cidal Activity
While the MIC indicates the concentration that inhibits growth (bacteriostatic or fungistatic), it is often crucial to determine the concentration that kills the microorganism (bactericidal or fungicidal). This is determined through the Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) assays.[7][14][21][22]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][21][22]
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth (the MIC well and wells with higher concentrations).[14]
-
Plating: Spot-inoculate the aliquots onto separate sections of an MHA plate.
-
Incubation: Incubate the MHA plates at 35°C for 18-24 hours.
-
MBC Determination: After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that shows no growth or a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum count.[22][23]
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[21][24][25]
Materials:
-
Results from the MIC broth microdilution assay for fungi
-
Sterile Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: After determining the fungal MIC, subculture an aliquot from the wells showing no visible growth onto SDA plates.[25]
-
Plating: Spread the aliquot evenly over the surface of the agar.
-
Incubation: Incubate the SDA plates at an appropriate temperature (e.g., 25-30°C) for a sufficient duration to allow for fungal growth (typically 48-72 hours or longer for some molds).
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFUs.[24][25]
Diagram: MBC/MFC Determination Workflow
References
- 1. woah.org [woah.org]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 3. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. emerypharma.com [emerypharma.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. apec.org [apec.org]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. asm.org [asm.org]
- 20. microbenotes.com [microbenotes.com]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. microchemlab.com [microchemlab.com]
- 24. journals.asm.org [journals.asm.org]
- 25. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Modification of 3-(5-Nitrothiophen-2-yl)acrylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-(5-Nitrothiophen-2-yl)acrylic acid in Medicinal Chemistry
This compound is a versatile scaffold in medicinal chemistry, integrating three key pharmacophoric features: a thiophene ring, a nitro group, and an α,β-unsaturated carboxylic acid. The thiophene ring is a bioisostere of the benzene ring, often enhancing metabolic stability and modulating biological activity.[1] The nitroaromatic moiety is a well-established prodrug element, particularly in antimicrobial and antitubercular drug discovery, where its reduction by microbial nitroreductases leads to cytotoxic reactive nitrogen species.[2][3] The acrylic acid moiety provides a reactive handle for a multitude of chemical transformations, allowing for the generation of diverse libraries of compounds with tailored physicochemical and pharmacological properties.
This guide provides a comprehensive overview of strategic modifications of the acrylic acid moiety of this compound. We will delve into the rationale behind key synthetic transformations, offering detailed, field-proven protocols for amide bond formation, esterification, conjugate addition, and cycloaddition reactions. Furthermore, we will address the chemoselective reduction of the nitro group, a critical step in converting the prodrug moiety into a primary aromatic amine for further derivatization.
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of this compound is dominated by the acrylic acid functional group. This moiety presents two primary sites for chemical modification: the carboxylic acid group and the electron-deficient β-carbon of the α,β-unsaturated system.
Section 1: Amide Bond Formation – Expanding Chemical Diversity
The conversion of the carboxylic acid to an amide is one of the most frequently utilized reactions in medicinal chemistry, enabling the introduction of a vast array of chemical functionalities and modulation of properties such as solubility, membrane permeability, and target engagement.[4]
Mechanistic Principle: Activation of the Carboxylic Acid
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activating agents include carbodiimides (like DCC and EDC) and uronium-based reagents (like HATU and HBTU).[5][6]
Protocol: HATU-Mediated Amide Coupling
This protocol is adapted from methodologies used for structurally similar N-heterocyclic acrylic acids and is broadly applicable.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and minimal side products.[9]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
| Parameter | Value/Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low racemization for chiral amines.[9] |
| Base | DIPEA | Non-nucleophilic base to neutralize the formed hexafluorophosphate salt. |
| Solvent | Anhydrous DMF | Good solvent for all reactants and reagents. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions, then RT for completion. |
| Workup | Acid/Base Washes | Removes unreacted starting materials and reagents. |
Section 2: Esterification – Modulating Lipophilicity
Esterification of the carboxylic acid is a fundamental strategy to increase lipophilicity, which can enhance cell membrane permeability and alter pharmacokinetic profiles.
Mechanistic Principle: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11] The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species that is readily attacked by the alcohol.[12]
Protocol: DCC/DMAP-Mediated Esterification
This protocol provides a general method for the synthesis of various esters of this compound.[12][13]
Materials:
-
This compound
-
Desired alcohol (1.2 equivalents)
-
DCC (1.1 equivalents)
-
DMAP (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate).
| Parameter | Value/Condition | Rationale |
| Coupling Reagent | DCC | Efficiently activates the carboxylic acid.[10] |
| Catalyst | DMAP | Accelerates the reaction and suppresses side product formation.[11] |
| Solvent | Anhydrous DCM | Good solvent for reactants, and DCU is poorly soluble, aiding removal. |
| Temperature | 0 °C to Room Temp. | Minimizes side reactions during the initial activation step. |
| Purification | Filtration & Chromatography | Removes the DCU byproduct and other impurities. |
Section 3: Conjugate and Cycloaddition Reactions – Building Complexity
The electron-withdrawing nitro group and the carboxylic acid moiety activate the alkene for nucleophilic attack (Michael addition) and for cycloaddition reactions, allowing for the construction of more complex molecular architectures.
Thia-Michael Addition
The addition of thiols to the activated alkene is a facile reaction, often proceeding under mild, base-catalyzed conditions. This allows for the introduction of sulfur-containing functionalities, which are prevalent in many bioactive molecules.[14]
Cycloaddition with Hydrazine: Synthesis of Pyrazolines
A particularly useful transformation is the reaction with hydrazine hydrate, which proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration to form a stable pyrazoline ring system. Pyrazolines are a well-known class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities.[15][16] This reaction is typically performed on the corresponding chalcone, which is synthesized from 5-nitrothiophene-2-carboxaldehyde. The acrylic acid itself can also react with hydrazine.[17]
Protocol: Two-Step Synthesis of 5-(5-Nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole
This protocol is based on the reported synthesis of similar pyrazoline derivatives.[17]
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and an appropriate acetophenone (1.0 eq) in ethanol.
-
Add a catalytic amount of a base (e.g., aqueous NaOH) and stir at room temperature for 2-4 hours.
-
The product typically precipitates from the solution. Collect the solid by filtration, wash with cold ethanol and water, and dry.
Step 2: Cyclization to the Pyrazoline
-
Suspend the chalcone intermediate (1.0 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.5-2.0 eq).
-
Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The pyrazoline product often precipitates.
-
Collect the product by filtration, wash with cold ethanol, and recrystallize if necessary.
| Parameter | Value/Condition | Rationale |
| Reactant | Hydrazine Hydrate | Serves as the dinucleophile for the cycloaddition. |
| Solvent | Ethanol or Acetic Acid | Common solvents for this type of condensation.[18] |
| Temperature | Reflux | Provides the necessary energy for cyclization and dehydration. |
Section 4: Chemoselective Reduction of the Nitro Group
Reduction of the nitro group to a primary amine opens up a vast new landscape for derivatization, including further amide couplings, sulfonamide formation, and diazotization reactions. The key challenge is to achieve this reduction chemoselectively without affecting the acrylic acid double bond.
Mechanistic Considerations
Catalytic hydrogenation with catalysts like Pd/C can reduce both the nitro group and the alkene.[3][19] Therefore, milder reducing agents that are selective for the nitro group are preferred. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for this transformation.[3]
Protocol: SnCl₂-Mediated Nitro Reduction
Materials:
-
This compound derivative (amide, ester, etc.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in ethanol or ethyl acetate.
-
Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the mixture.
-
Heat the reaction mixture to reflux (typically 50-80 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-(5-aminothiophen-2-yl)acrylic acid derivative by column chromatography or recrystallization.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O | Provides chemoselective reduction of the nitro group.[3] |
| Solvent | Ethanol / Ethyl Acetate | Good solvents for the substrate and compatible with the reaction conditions. |
| Acid | Concentrated HCl | Required for the reduction mechanism with SnCl₂. |
| Workup | Basification & Extraction | Neutralizes the acid and allows for extraction of the amine product. |
Conclusion
The acrylic acid moiety of this compound is a highly versatile functional group that allows for extensive chemical modification. The protocols outlined in this guide for amide coupling, esterification, cycloaddition, and chemoselective nitro reduction provide a robust toolkit for researchers to generate diverse libraries of novel compounds. These strategies are fundamental for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs targeting infectious diseases and other therapeutic areas. Each protocol should be optimized for the specific substrate and desired product, with careful monitoring of reaction progress to ensure high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. growingscience.com [growingscience.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. aablocks.com [aablocks.com]
- 18. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of Amides and Esters of 3-(5-Nitrothiophen-2-yl)acrylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of amides and esters derived from 3-(5-nitrothiophen-2-yl)acrylic acid. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of nitro-containing heterocycles. The protocols herein are detailed to ensure reproducibility and are accompanied by explanations of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals.
Significance and Applications
Nitro-containing heterocyclic compounds are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic properties. The nitro group often acts as a bio-reducible moiety, which upon reduction within target cells, can generate reactive nitrogen species that are cytotoxic. Specifically, nitrothiophene derivatives have been investigated for their potential as antimicrobial and antituberculosis agents.[1][2] The amides and esters of this compound are of particular interest as the modification of the carboxylic acid moiety allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which can significantly impact pharmacokinetic and pharmacodynamic profiles. The acrylic acid backbone also introduces a degree of conformational rigidity and potential for Michael addition reactions, which could be exploited in the design of targeted covalent inhibitors.
Synthesis of the Parent Compound: this compound
The synthesis of the parent carboxylic acid is achieved via a Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, in this case, malonic acid, followed by decarboxylation.[3][4] Pyridine serves as both the solvent and a basic catalyst for the condensation, while also promoting the subsequent decarboxylation.[5]
Protocol 2.1: Knoevenagel-Doebner Condensation
Materials:
-
5-Nitrothiophene-2-carbaldehyde
-
Malonic acid
-
Pyridine
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 5-nitrothiophene-2-carbaldehyde (1.0 eq).
-
Add malonic acid (1.2 eq) to the flask.
-
Add pyridine (10 mL per gram of aldehyde) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and an excess of 6M HCl to precipitate the product.
-
Stir the acidic mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a yellow solid.
-
Dry the product in a vacuum oven.
Synthesis of Amides of this compound
The synthesis of amides from carboxylic acids is a cornerstone of organic and medicinal chemistry. A variety of coupling reagents can be employed to activate the carboxylic acid for nucleophilic attack by an amine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely adopted method that minimizes side reactions and racemization for chiral substrates.[6][7][8]
Protocol 3.1: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.
-
Add DIPEA or TEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Synthesis of Esters of this compound
Esterification is another fundamental transformation of carboxylic acids. The Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a mild and efficient method suitable for a wide range of alcohols, including those that are sterically hindered.[9][10]
Protocol 4.1: Steglich Esterification
Materials:
-
This compound
-
Desired alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Sintered glass funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate using a sintered glass funnel.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure ester.
Characterization of Synthesized Compounds
The identity and purity of the synthesized this compound and its amide and ester derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the C=O stretch of the carboxylic acid, amide, or ester, and the N-O stretches of the nitro group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.
-
Melting Point: The melting point of solid compounds should be determined and compared to literature values if available.
Data Presentation
Table 1: Summary of Reaction Components and Expected Outcomes
| Reaction Type | Starting Material | Key Reagents | Product | Typical Yield Range |
| Knoevenagel-Doebner | 5-Nitrothiophene-2-carbaldehyde, Malonic acid | Pyridine | This compound | 70-85% |
| Amide Coupling | This compound, Amine | EDC·HCl, HOBt, DIPEA | Amide derivative | 60-90% |
| Esterification | This compound, Alcohol | DCC, DMAP | Ester derivative | 65-95% |
Visualization of Experimental Workflows
Caption: General workflow for the synthesis of the parent acid and its amide and ester derivatives.
References
- 1. aablocks.com [aablocks.com]
- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. scholars.fhsu.edu [scholars.fhsu.edu]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols for Evaluating the Efficacy of 3-(5-Nitrothiophen-2-yl)acrylic acid
Introduction: Unveiling the Potential of a Nitroaromatic Scaffold
3-(5-Nitrothiophen-2-yl)acrylic acid is a member of the nitroaromatic class of compounds, a group of molecules recognized for a diverse range of biological activities, including significant antimicrobial and anticancer properties.[1][2][3] The efficacy of these compounds is often linked to the nitro (NO₂) group, which can be bioreductively activated within target cells. This activation process, frequently mediated by nitroreductase enzymes, generates reactive cytotoxic intermediates.[2][4] These reactive species can subsequently induce cellular damage by interacting with critical macromolecules such as DNA and proteins, ultimately leading to cell death.[3]
In the context of oncology, nitroaromatic compounds are of particular interest as hypoxia-activated prodrugs. The low-oxygen (hypoxic) microenvironment of solid tumors can facilitate the selective activation of these compounds, offering a targeted therapeutic strategy.[4] The resulting cellular stress and DNA damage can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[5][6]
Given the therapeutic potential of this chemical scaffold, rigorous and reproducible evaluation of new derivatives like this compound is paramount. Cell-based assays serve as the foundational step in this evaluation, providing critical insights into a compound's efficacy and mechanism of action before advancing to more complex preclinical models.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize the antimicrobial and anticancer potential of this compound. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and the generation of reliable, high-quality data.
Section 1: Assessment of Anticancer Efficacy
The initial evaluation of a novel compound for anticancer activity typically involves determining its cytotoxicity against relevant cancer cell lines. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[7]
Principle of the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[7] The quantity of these insoluble crystals is directly proportional to the number of metabolically active, viable cells.[7] Solubilizing the formazan and measuring the absorbance of the resulting solution provides a quantitative assessment of cell viability. A reduction in absorbance in treated cells compared to untreated controls indicates a cytotoxic effect of the compound.
Experimental Workflow for Anticancer Evaluation
The following diagram illustrates a typical workflow for assessing the anticancer efficacy of a test compound.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549) cultured in 96-well plates.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[8]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution[8]
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Maintain the chosen cancer cell line in logarithmic growth phase.[8]
-
Harvest cells using trypsinization and resuspend in fresh complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension per well in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Include an "untreated control" (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation
-
Calculate Percent Cell Viability:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Determine the IC₅₀ Value:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot % Cell Viability versus the log of the compound concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a dose-response curve and determine the IC₅₀ value.[10][11]
-
Hypothetical Data Presentation:
The following table illustrates how to present the cytotoxicity data for this compound against the MCF-7 breast cancer cell line after 48 hours of treatment.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.089 | 100.0 |
| 1 | 1.189 | 0.075 | 94.8 |
| 5 | 0.982 | 0.061 | 78.3 |
| 10 | 0.645 | 0.043 | 51.4 |
| 25 | 0.312 | 0.029 | 24.9 |
| 50 | 0.158 | 0.015 | 12.6 |
| 100 | 0.081 | 0.011 | 6.5 |
Based on this hypothetical data, the IC₅₀ value for this compound against MCF-7 cells would be approximately 10 µM.
Section 2: Probing the Mechanism - Apoptosis Induction
A key mechanism by which anticancer agents exert their effects is through the induction of apoptosis. Nitroaromatic compounds have been shown to trigger the intrinsic (mitochondrial) apoptotic pathway.[5] This pathway is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.
The Intrinsic Apoptotic Pathway
Cellular stress induced by the reactive metabolites of this compound can lead to the permeabilization of the mitochondrial outer membrane. This allows for the release of cytochrome c into the cytoplasm.[12] Cytochrome c then binds to Apaf-1, which recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[9][13]
Section 3: Assessment of Antimicrobial Efficacy
To evaluate the antimicrobial potential of this compound, the determination of its Minimum Inhibitory Concentration (MIC) is a fundamental first step. The broth microdilution method is a standardized and widely accepted technique for this purpose.[4][14]
Principle of the Broth Microdilution Assay
This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.[15] The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.[14]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (stock solution in DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Compound Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB.
-
Typically, dispense 50 µL of CAMHB into wells 2 through 12.
-
Add 100 µL of the highest concentration of the compound (at 2x the final desired concentration) to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. A pellet at the bottom of the U-shaped well indicates growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
-
Data Analysis and Presentation
The results of the broth microdilution assay are typically presented in a table format, listing the MIC values for the tested compound against various microorganisms.
Hypothetical Data Presentation:
The following table shows hypothetical MIC data for this compound, drawing a parallel to the known activity of its furan analog.[3]
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 |
| Escherichia coli | ATCC 25922 | 16 |
| Candida albicans | ATCC 90028 | 32 |
Conclusion
The cell-based assays detailed in this application note provide a robust framework for the initial efficacy evaluation of this compound. The MTT assay offers a quantitative measure of its cytotoxic potential against cancer cells, laying the groundwork for further mechanistic studies, such as the investigation of apoptosis induction. The broth microdilution assay provides a standardized method to determine its antimicrobial spectrum. By adhering to these detailed protocols and principles of data analysis, researchers can generate reliable and reproducible data, which is crucial for advancing promising compounds through the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Essential protocols for animal cell culture [qiagen.com]
- 8. Cell culture protocol | Proteintech Group [ptglab.com]
- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Preclinical Evaluation of 3-(5-Nitrothiophen-2-yl)acrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a strategic framework and detailed protocols for the preclinical evaluation of 3-(5-nitrothiophen-2-yl)acrylic acid derivatives. Recognizing the therapeutic potential of nitroaromatic compounds, this document outlines a tiered approach to in vivo testing, beginning with initial toxicity screening and progressing to robust efficacy models for inflammation and cancer. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This guide is intended to empower researchers to design and execute meaningful preclinical studies for this promising class of compounds.
Introduction: The Therapeutic Potential of Nitrothiophene Derivatives
The nitroaromatic scaffold is a recurring motif in a variety of pharmacologically active agents. The strong electron-withdrawing nature of the nitro group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Specifically, nitrothiophene-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antituberculosis effects.[2][3] The mechanism of action for many nitro-heterocyclic drugs involves the bioreduction of the nitro group within target cells, leading to the formation of cytotoxic radical species.[1][4] This reactivity underscores both their therapeutic potential and the need for careful toxicity assessment.
Given the structural features of this compound and its derivatives, plausible therapeutic applications include roles as anti-inflammatory and anti-cancer agents. The acrylic acid moiety provides a reactive Michael acceptor, potentially enabling covalent modification of target proteins, a mechanism exploited by numerous approved drugs. This guide will focus on animal models designed to test these specific hypotheses.
Proposed General Mechanism of Action
The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group. This process can lead to the generation of reactive nitrogen species that can induce cellular damage, a property that can be harnessed for antimicrobial and anticancer effects.
Caption: Proposed mechanism of action for nitroaromatic compounds.
Tiered Approach to In Vivo Evaluation
A logical, tiered approach to animal testing is crucial for efficient drug development and ethical use of animals. This involves starting with broad toxicity screening before moving to more complex and resource-intensive efficacy models.
Caption: Tiered workflow for preclinical testing.
Tier 1: Acute Toxicity Screening
Before committing to rodent models, a rapid assessment of acute toxicity is highly recommended. The zebrafish embryo toxicity test (ZFET) is an excellent alternative method that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement).[5][6]
Protocol 1: Zebrafish Embryo Acute Toxicity Test (ZFET)
This protocol is adapted from OECD Test Guideline 236.[6][7]
Objective: To determine the median lethal concentration (LC50) of a test compound in zebrafish embryos over a 96-hour exposure period.
Materials:
-
Fertilized zebrafish (Danio rerio) embryos (less than 3 hours post-fertilization)
-
24- or 96-well plates[7]
-
Test compound stock solution in a suitable solvent (e.g., DMSO)
-
Embryo medium (e.g., E3 medium)
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in embryo medium. The final solvent concentration should be consistent across all groups and ideally below 0.1%. Include a vehicle control (embryo medium with solvent) and a negative control (embryo medium only).
-
Embryo Distribution: Place one healthy, fertilized embryo per well in a multi-well plate containing the appropriate test or control solution.[7]
-
Incubation: Incubate the plates at 26 ± 1°C with a 12/14-hour light/dark cycle for 96 hours.
-
Observation: At 24, 48, 72, and 96 hours, observe the embryos under a stereomicroscope for the following endpoints:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail
-
Absence of heartbeat
-
-
Data Analysis: For each concentration, calculate the cumulative mortality at 96 hours. Determine the LC50 value using appropriate statistical software (e.g., probit analysis). A valid test requires a mortality rate of less than 10% in the control groups.[7]
| Parameter | Specification | Rationale |
| Organism | Zebrafish (Danio rerio) embryos | Rapid development, optical transparency, and genetic homology to mammals.[8] |
| Exposure Duration | 96 hours | Covers key developmental stages and is a standard for acute toxicity testing.[5] |
| Primary Endpoint | Mortality (LC50) | A clear and quantifiable measure of acute toxicity.[5] |
| Secondary Endpoints | Teratogenic effects (e.g., edema, malformations) | Provides additional information on developmental toxicity.[6] |
Tier 2: Efficacy Modeling
Based on the compound's structure and the known activities of related molecules, two primary therapeutic areas are proposed for investigation: inflammation and cancer.
A. Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a classic, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[9][10][11]
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This protocol is based on established methodologies for evaluating anti-inflammatory agents.[9][12][13]
Objective: To evaluate the ability of a test compound to reduce acute inflammation in the rat paw.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200g)
-
Test compound formulation for oral (p.o.) or intraperitoneal (i.p.) administration
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Positive control: Indomethacin (10 mg/kg) or another standard NSAID[9]
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign animals to treatment groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound group(s).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).[9]
-
Compound Administration: Administer the test compound, positive control, or vehicle at the appropriate dose and route. A typical lead time is 60 minutes for oral administration before carrageenan injection.[9]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[11][12]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Analyze the data using ANOVA followed by a suitable post-hoc test.
-
| Parameter | Specification | Rationale |
| Animal Model | Rat (Wistar or Sprague-Dawley) | Well-characterized model for inflammation studies; sensitive to NSAIDs.[14][15] |
| Inducing Agent | 1% Carrageenan | Induces a biphasic inflammatory response, allowing for the characterization of compound effects on different mediator pathways.[9] |
| Measurement | Paw Volume (Plethysmometer) | Provides a quantitative and objective measure of edema.[12] |
| Positive Control | Indomethacin | A standard COX inhibitor, providing a benchmark for anti-inflammatory activity.[9] |
B. Anti-Cancer Activity
The subcutaneous xenograft model using immunodeficient mice is a cornerstone of in vivo cancer drug discovery, allowing for the evaluation of a compound's effect on human tumor growth.[16][17][18]
Protocol 3: Subcutaneous Human Tumor Xenograft Model in Mice
This protocol provides a general framework for establishing and evaluating tumor growth inhibition in immunodeficient mice.[16][19]
Objective: To determine the efficacy of a test compound in inhibiting the growth of subcutaneously implanted human tumor cells in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HCT116, A549, MCF-7) maintained in sterile culture
-
Sterile PBS and/or serum-free medium
-
Matrigel or Cultrex BME (optional, to improve tumor take rate)[16]
-
Test compound formulation for the desired route of administration
-
Digital calipers
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice. For some cell lines, mixing 1:1 with Matrigel is recommended.[16]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[16][19]
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors are palpable, begin measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[19]
-
Randomization and Treatment: When average tumor volumes reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle Control, and Test Compound group(s). Begin dosing according to the planned schedule.
-
Monitoring: Throughout the study, monitor tumor volume, animal body weight (as an indicator of toxicity), and overall animal health.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of tumor growth inhibition (%TGI) at the end of the study.
-
Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA.
-
| Parameter | Specification | Rationale |
| Animal Model | Immunodeficient Mice (e.g., Nude, NSG) | Lack of an adaptive immune system allows for the engraftment of human tumor cells.[16][18] |
| Cell Lines | Established human cancer cell lines | Provides a reproducible and well-characterized tumor model. |
| Implantation Site | Subcutaneous (flank) | Allows for easy implantation and monitoring of tumor growth.[19] |
| Endpoints | Tumor Volume, Body Weight | Primary efficacy and general toxicity indicators. |
Tier 3: Ex Vivo and In Vitro Analysis
Upon completion of the in vivo phase, collected tissues should be subjected to further analysis to understand the compound's mechanism of action.
-
Histopathology: Formalin-fixed, paraffin-embedded tumor or inflamed paw tissue can be sectioned and stained with Hematoxylin and Eosin (H&E) to assess changes in tissue morphology, necrosis, and immune cell infiltration.
-
Immunohistochemistry (IHC): IHC can be used to probe for specific biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), or inflammation (e.g., CD45, F4/80).
-
Biochemical Assays: Homogenates of collected tissues can be used for ELISA or Western blotting to quantify levels of inflammatory cytokines (e.g., TNF-α, IL-6) or key signaling proteins.
Conclusion
The protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound derivatives. By employing a tiered approach that begins with toxicity screening and progresses to validated efficacy models, researchers can efficiently and ethically assess the therapeutic potential of this compound class. Careful execution of these protocols, coupled with in-depth ex vivo analysis, will yield the critical data necessary to advance promising candidates toward clinical development.
References
- 1. scielo.br [scielo.br]
- 2. Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. inotiv.com [inotiv.com]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianjpr.com [asianjpr.com]
- 15. ijpsr.com [ijpsr.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols: High-Throughput Screening of 3-(5-Nitrothiophen-2-yl)acrylic Acid Analogs for Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobials and the Promise of Nitroaromatics
The rise of antimicrobial resistance is a silent pandemic, creating an urgent and unmet need for novel therapeutics with new mechanisms of action. Historically, nitroaromatic compounds have formed a potent class of anti-infective agents, including well-known drugs like metronidazole and nitrofurantoin. Their efficacy often stems from a bioreductive activation mechanism, where microbial enzymes, particularly nitroreductases, reduce the nitro group to generate cytotoxic reactive nitrogen species. This targeted activation within the pathogen offers a promising avenue for selective toxicity.[1]
This application note focuses on a specific class of nitroaromatics: analogs of 3-(5-Nitrothiophen-2-yl)acrylic acid. The nitrothiophene scaffold is a known pharmacophore with documented antibacterial and antifungal activities.[2][3] The acrylic acid side chain provides a versatile point for chemical modification, allowing for the generation of a diverse library of analogs with potentially modulated potency, selectivity, and pharmacokinetic properties.
Herein, we present a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and validate novel antimicrobial agents from a library of this compound analogs. We will delve into the rationale behind experimental design, provide detailed protocols for both target-based and phenotypic screens, and outline a robust hit validation cascade.
The Scientific Rationale: A Dual-Pronged HTS Approach
Given the known mechanism of action of related nitro-heterocyclic compounds, a powerful HTS strategy involves a two-pronged approach: a target-based screen against bacterial nitroreductase and a whole-cell phenotypic screen to assess broad antimicrobial activity. This dual strategy maximizes the chances of identifying compounds that not only engage the intended target but also possess the necessary cellular permeability and efficacy in a physiological context.
Target-Based Screening: Interrogating Bacterial Nitroreductase
The primary hypothesis is that analogs of this compound act as prodrugs, activated by bacterial nitroreductases. Therefore, a direct biochemical assay to measure the activity of a representative bacterial nitroreductase in the presence of the compound library is a logical starting point. A successful "hit" in this assay would be a compound that is efficiently reduced by the enzyme.
Phenotypic Screening: Assessing Whole-Cell Antimicrobial Activity
While a target-based approach is valuable, it does not guarantee whole-cell activity. Factors such as compound uptake, efflux by bacterial pumps, and off-target effects can all influence the ultimate antimicrobial efficacy.[4] Therefore, a parallel phenotypic screen is crucial to identify compounds that inhibit the growth of whole bacterial or fungal pathogens. This approach is agnostic to the mechanism of action and directly selects for compounds with the desired biological outcome.[5]
Experimental Workflow: A Roadmap from Primary Screen to Validated Hit
A successful HTS campaign is a multi-step process that requires careful planning and execution. The following workflow provides a logical progression from the initial large-scale screen to the confirmation and characterization of promising lead candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Introduction: The Knoevenagel-Doebner Condensation for 3-(5-Nitrothiophen-2-yl)acrylic acid Synthesis
An in-depth guide to navigating the common challenges in the synthesis of 3-(5-Nitrothiophen-2-yl)acrylic acid, a key intermediate in pharmaceutical and materials science research. This technical support center is designed for laboratory professionals to diagnose and resolve issues encountered during this synthesis.
The synthesis of this compound is most commonly achieved via the Knoevenagel condensation, specifically the Doebner modification.[1][2] This reaction involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with malonic acid, catalyzed by a weak base such as pyridine or piperidine. The reaction proceeds through a nucleophilic addition followed by dehydration and, under the typical reaction conditions with malonic acid, a subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[1] While robust, this reaction is sensitive to several parameters that can lead to common problems such as low yields, impurity formation, and purification difficulties.
This guide provides a comprehensive troubleshooting framework in a direct question-and-answer format to address these challenges head-on.
Baseline Experimental Protocol
A standard, reliable protocol is the foundation for effective troubleshooting. Deviations from the expected outcome of this procedure can be diagnosed using the subsequent sections.
Reaction: Knoevenagel-Doebner Condensation
Materials:
-
5-nitro-2-thiophenecarboxaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (concentrated or 6M)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitro-2-thiophenecarboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in anhydrous pyridine (3-5 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically around 90-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Stir the acidic mixture for 15-30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a yellow solid.
Troubleshooting Guide: Common Problems & Solutions
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the likely causes and how can I fix this?
A: Low or zero yield is one of the most common frustrations in this synthesis. The cause can usually be traced to one of several key areas: reagent quality, catalyst activity, or reaction conditions.[3]
-
Cause 1: Poor Reagent Quality
-
Explanation: The starting aldehyde, 5-nitro-2-thiophenecarboxaldehyde, can oxidize over time if not stored properly. Malonic acid is hygroscopic and the presence of excess water can interfere with the reaction. The pyridine used as a solvent must be anhydrous, as water can inhibit the condensation.
-
Solution:
-
Verify the purity of the aldehyde by checking its melting point or running a quick NMR spectrum. If it appears discolored or degraded, consider purifying it by recrystallization or using a fresh bottle.
-
Dry the malonic acid in a vacuum oven before use.
-
Use a new, sealed bottle of anhydrous pyridine.
-
-
-
Cause 2: Inactive Catalyst
-
Explanation: Piperidine, the catalyst, is a volatile amine that can degrade over time. If the catalyst is inactive, the initial deprotonation of malonic acid will not occur, and the reaction will not proceed.[1]
-
Solution: Use a fresh bottle of piperidine. Ensure the amount added is correct; while catalytic, too little will result in a sluggish reaction.
-
-
Cause 3: Suboptimal Reaction Temperature
-
Explanation: The Knoevenagel-Doebner reaction, including the crucial decarboxylation step, is temperature-dependent.[1][2] If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature is excessively high for a prolonged period, it can lead to the degradation of the starting material or product, forming tar-like substances.
-
Solution:
-
Ensure the reaction mixture reaches a gentle reflux. Use an oil bath with a thermometer to accurately control the temperature between 90-100 °C.
-
Monitor the reaction by TLC. Once the starting aldehyde is consumed, proceed to the workup. Avoid unnecessarily long heating times.
-
-
-
Cause 4: Incomplete Precipitation
-
Explanation: The product is precipitated by acidifying the reaction mixture. If insufficient acid is used, the pyridine will not be fully neutralized, and the product, being a carboxylic acid, may remain partially dissolved as its pyridinium salt.
-
Solution: After pouring the reaction mixture into the ice/acid slurry, check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2). If not, add more hydrochloric acid until the desired acidity is reached.
-
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of 3-(5-Nitrothiophen-2-yl)acrylic acid
Welcome to the technical support center for the purification of 3-(5-nitrothiophen-2-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Chemistry: The Knoevenagel-Doebner Condensation
The synthesis of this compound is typically achieved through a Knoevenagel-Doebner condensation. This reaction involves the condensation of 5-nitrothiophene-2-carbaldehyde with malonic acid, catalyzed by a base, commonly piperidine in a pyridine solvent. Understanding this synthetic route is crucial for anticipating potential impurities that will need to be removed during purification.[1][2][3]
The likely impurities include:
-
Unreacted starting materials: 5-nitrothiophene-2-carbaldehyde and malonic acid.
-
Catalyst residues: Piperidine and pyridine.
-
Side-products: Michael adducts or other condensation byproducts.
A typical reaction work-up involves acidifying the reaction mixture with an acid, such as hydrochloric acid, to precipitate the crude this compound.[4]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: My crude product is a dark, oily substance instead of the expected solid. What should I do?
A1: An oily crude product often indicates the presence of residual solvent (pyridine) or impurities that are depressing the melting point.
-
Troubleshooting Steps:
-
Ensure complete removal of pyridine: Pyridine has a high boiling point and can be difficult to remove. After the reaction, ensure it is thoroughly removed, for example by co-evaporation with a high-boiling point solvent like toluene under reduced pressure.
-
Thoroughly wash the crude product: After precipitation with acid, wash the crude product extensively with cold water to remove any remaining pyridine, piperidine hydrochloride, and unreacted malonic acid.
-
Trituration: Try triturating the oily residue with a non-polar solvent like hexanes or diethyl ether. This can often help to induce crystallization and remove non-polar impurities.
-
Q2: I'm having difficulty finding a suitable recrystallization solvent. What are the best options?
A2: Finding the right recrystallization solvent is key to achieving high purity. The ideal solvent will dissolve the compound when hot but not when cold. For this compound, which is a relatively polar molecule, polar protic or aprotic solvents are good starting points.
-
Recommended Solvents to Screen:
-
Ethanol: A commonly used solvent for recrystallizing similar thiophene derivatives.[5][6]
-
Acetic Acid: Has been used for the recrystallization of related nitro-containing aromatic compounds.[6]
-
Dimethylformamide (DMF): A powerful solvent that can be effective for compounds that are sparingly soluble in other solvents. Use with caution due to its high boiling point.
-
Solvent Mixtures: If a single solvent is not ideal, a binary solvent system (e.g., ethanol/water, acetic acid/water, DMF/water) can be employed to fine-tune the solubility.
-
Q3: My compound seems to be degrading during column chromatography on silica gel. How can I prevent this?
A3: The nitro group and the acrylic acid functionality can make the compound sensitive to the acidic nature of standard silica gel, potentially leading to degradation or irreversible adsorption.
-
Troubleshooting Steps:
-
Use a less acidic stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Deactivate the silica gel: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Consider reversed-phase chromatography: If degradation on normal phase is a persistent issue, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like methanol/water or acetonitrile/water with a small amount of acid (e.g., formic or acetic acid) to suppress the ionization of the carboxylic acid can be an effective alternative.
-
III. Detailed Purification Protocols
The following are detailed, step-by-step protocols for the two most common purification techniques for this compound.
A. Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid compounds, provided a suitable solvent is identified.
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask with glass wool or a beaker of warm water. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
B. Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane, or dichloromethane). Alternatively, for sparingly soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
IV. Data Presentation and Workflow Visualization
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₄S | [7][8] |
| Molecular Weight | 199.18 g/mol | [7][8] |
| Appearance | Gray to brown solid | [7] |
| Melting Point | 253 °C | [7] |
| pKa (Predicted) | 3.90 ± 0.10 | [7] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield after recrystallization | Compound is too soluble in the chosen solvent; premature crystallization during hot filtration. | Try a less polar solvent or a solvent mixture; pre-heat the filtration apparatus. |
| Product streaks on TLC plate | Compound is too polar for the eluent; sample is overloaded. | Increase the polarity of the TLC eluent; spot a more dilute sample. |
| Co-elution of impurities in column chromatography | Insufficient separation between the product and impurities. | Use a shallower solvent gradient; try a different stationary phase (e.g., alumina or reversed-phase). |
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common purification challenges.
V. References
-
BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from BenchChem website.
-
BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A. Retrieved from BenchChem website.
-
Agilent. (n.d.). A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2: High-throughput purification. Retrieved from Agilent website.
-
Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(23), 5731.
-
ChemicalBook. (2023). 3-(5-NITRO-2-THIENYL)ACRYLIC ACID. Retrieved from --INVALID-LINK--
-
New Journal of Chemistry. (n.d.). Pyridine free Knoevenagel condensation: a greener and sustainable protocol for the synthesis of cinnamic acids. Retrieved from --INVALID-LINK--
-
Gensler, W. J. (1958). The Doebner modification of the Knoevenagel reaction. Boston University.
-
PubChem. (n.d.). (E)-3-(5-Bromothiophen-2-YL)acrylic acid. Retrieved from PubChem website.
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from The Royal Society of Chemistry website.
-
ResearchGate. (2015). SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE. Retrieved from ResearchGate website.
-
Bulletin of Environment, Pharmacology and Life Sciences. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
-
Ragaini, F. (2022). Transition metal-catalyzed synthesis of N-heterocycles. Università degli Studi di Milano.
-
Collection of Czechoslovak Chemical Communications. (1975). Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the.
-
Iraqi Journal of Science. (2013). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening.
-
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from Semantic Scholar website.
-
ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from ResearchGate website.
-
IJSDR. (2020). Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent.
-
MDPI. (2018). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years.
-
Wikipedia. (n.d.). Acrylic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for purification of acrylic acid by fractional crystallization. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (E)-3-(5-Phenylthiophen-2-yl)acrylic acid. Retrieved from Sigma-Aldrich website.
-
Google Patents. (n.d.). Process for the production of acrylic acid. Retrieved from --INVALID-LINK--
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 3-(5-NITRO-2-THIENYL)ACRYLIC ACID | 50868-70-7 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of Nitrothiophene Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of nitrothiophene derivatives. As Senior Application Scientists with extensive experience in heterocyclic chemistry, we have compiled this guide to address the common challenges and side reactions encountered during the nitration of thiophene and its analogues. This resource is designed to provide you with a deep understanding of the underlying chemical principles and to offer practical, field-proven troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the synthesis of nitrothiophene derivatives.
Q1: My thiophene nitration reaction is turning dark red/black and seems to be producing a lot of tar-like material. What is happening?
A1: A dark red or black reaction mixture is a strong indicator of oxidative degradation and polymerization of the thiophene ring.[1][2][3][4] Thiophene is an electron-rich heterocycle and is highly susceptible to strong oxidizing acids.
-
Causality: The use of harsh nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, can lead to the opening of the thiophene ring.[2][3][5] This degradation process can form byproducts like maleic acid, oxalic acid, and sulfuric acid.[2][3][4] Furthermore, under strongly acidic conditions, thiophene can undergo acid-catalyzed polymerization, resulting in the formation of intractable tars.[6] The appearance of a pink or dark red color specifically indicates oxidation.[1]
-
Troubleshooting Protocol:
-
Choice of Nitrating Agent: Switch to a milder nitrating agent. A well-established and successful reagent is a mixture of fuming nitric acid in acetic anhydride.[1][5] This combination generates acetyl nitrate in situ, which is a less aggressive nitrating species. Other mild alternatives include copper nitrate or nitric acid in trifluoroacetic anhydride.[5][7]
-
Temperature Control: Maintain strict temperature control throughout the reaction. The nitration of thiophene is highly exothermic. It is crucial to keep the reaction temperature low, typically between 0°C and 10°C, to minimize side reactions.[1][8] A rapid rise in temperature is a common cause of reaction failure.[1]
-
Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of thiophene.[1] This allows for better heat dissipation and prevents localized overheating.
-
Q2: I'm observing the formation of multiple nitro-isomers. How can I improve the regioselectivity for the desired 2-nitrothiophene?
A2: The formation of both 2-nitrothiophene and 3-nitrothiophene is expected, but the ratio can be controlled. The predominance of the 2-isomer is a result of kinetic control, as the C2 position of thiophene is more electron-rich and thus more susceptible to electrophilic attack.[9]
-
Causality: While the 2-position is kinetically favored, higher reaction temperatures can provide enough energy to overcome the activation barrier for nitration at the less reactive 3-position, leading to a decrease in regioselectivity. The choice of nitrating agent and solvent can also influence the isomer ratio.
-
Troubleshooting Protocol:
-
Low-Temperature Reaction: Perform the reaction at a low temperature (e.g., 0-10°C) to favor the kinetically controlled product, 2-nitrothiophene.[8][9]
-
Solvent and Reagent Selection: The use of nitric acid in acetic anhydride is known to provide good selectivity for the 2-position.[1][5] For substituted thiophenes, the directing effects of the substituent will play a major role in determining the regioselectivity.[8][10]
-
Catalyst Systems: The use of solid acid catalysts, such as metal-exchanged montmorillonite clays, has been shown to improve the selectivity for 2-nitrothiophene.[2][3][4]
-
Q3: My reaction seems to be proceeding with unexpected violence, sometimes even explosively. What is the cause of this, and how can I prevent it?
A3: An explosive reaction during thiophene nitration is often due to the presence of nitrous acid, which can lead to an autocatalytic nitrosation reaction.[5][11]
-
Causality: Nitrous acid (HNO₂) can be present as an impurity in nitric acid or can be formed during the reaction. Thiophene is highly reactive towards nitrosation, and this reaction is autocatalytic, meaning a product of the reaction acts as a catalyst, leading to a rapid and uncontrolled acceleration of the reaction rate.[5][11]
-
Troubleshooting Protocol:
-
Removal of Nitrous Acid: Add a small amount of urea to the reaction mixture. Urea reacts with and scavenges any nitrous acid present, thus preventing the dangerous autocatalytic nitrosation.[5][11]
-
High-Purity Reagents: Use high-purity nitric acid with low nitrous acid content.
-
Controlled Conditions: As with preventing degradation, strict temperature control and slow addition of reagents are critical safety measures.
-
Q4: I have obtained a mixture of 2- and 3-nitrothiophene. What is the best way to purify the 2-nitro isomer?
A4: The separation of 2- and 3-nitrothiophene isomers can be challenging due to their similar physical properties.
-
Troubleshooting Protocol:
-
Recrystallization: For mixtures with a high proportion of the 2-isomer, recrystallization can be an effective purification method. Petroleum ether is a suitable solvent for this purpose.[1]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography is a standard technique for separating isomers.[8] Careful selection of the stationary and mobile phases is key.
-
Chemical Purification: A specific protocol for purifying 2-nitrothiophene from a mixture involves dissolving the isomeric mixture in ethanol and treating it with chlorosulfonic acid at 40°C.[2][3][4] This selectively reacts with the 3-nitrothiophene, allowing for the isolation of highly pure 2-nitrothiophene after workup.[2][3][4]
-
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a more in-depth look at the common side reactions, their mechanisms, and detailed protocols for their prevention and control.
| Side Reaction | Causative Factors | Consequences | Mitigation Strategies |
| Over-nitration (Polynitration) | - Excess of nitrating agent- High reaction temperature- Prolonged reaction time | Formation of 2,4- and 2,5-dinitrothiophene, reducing the yield of the desired mononitrated product.[2][3] | - Use a stoichiometric amount of the nitrating agent.- Maintain low reaction temperatures.- Monitor the reaction progress by TLC to avoid extending the reaction time unnecessarily. |
| Oxidative Ring Opening | - Use of strong, aggressive nitrating agents (e.g., conc. HNO₃/H₂SO₄)- High reaction temperatures | Degradation of the thiophene ring to form byproducts such as maleic acid and oxalic acid, leading to low yields and tar formation.[2][3][4] | - Employ milder nitrating systems like nitric acid in acetic anhydride.[1][5]- Strict temperature control is essential.[1] |
| Nitrosation | - Presence of nitrous acid in the reaction mixture | Autocatalytic and potentially explosive reaction, leading to a variety of unidentified byproducts and a significant safety hazard.[5] | - Add urea to the reaction to scavenge nitrous acid.[5][11]- Use high-purity nitric acid. |
| Ipso-Substitution | - Occurs with certain substituted thiophenes | Replacement of a substituent on the thiophene ring with a nitro group, leading to an unexpected product. | - The likelihood of ipso-substitution is dependent on the nature of the substituent and the reaction conditions. Careful analysis of the product mixture is required to identify this side reaction. |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitrothiophene using Nitric Acid in Acetic Anhydride
This protocol is adapted from established procedures and is designed to minimize side reactions.[1]
Materials:
-
Thiophene
-
Fuming Nitric Acid
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice
-
Sodium Bicarbonate (saturated solution)
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of thiophene in acetic anhydride.
-
In a separate beaker, carefully add fuming nitric acid to glacial acetic acid with cooling.
-
Cool the thiophene solution to 10°C in an ice bath.
-
Slowly add the nitric acid solution dropwise to the stirred thiophene solution, ensuring the temperature does not rise above room temperature. The solution should maintain a light brown color; a pink or dark red color indicates oxidation.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for two hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated pale yellow crystals of 2-nitrothiophene by filtration.
-
Wash the crystals with cold water until the washings are neutral.
-
Further purification can be achieved by recrystallization from petroleum ether.[1]
Visualizing Reaction Pathways
Diagram 1: General Workflow for Thiophene Nitration
Caption: Experimental workflow for the nitration of thiophene.
Diagram 2: Key Side Reaction Pathways in Thiophene Nitration
Caption: Competing reaction pathways in thiophene nitration.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Explain the disproportionate Nitration of Thiophene in term reaction kine.. [askfilo.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-(5-Nitrothiophen-2-yl)acrylic acid
Welcome to the technical support center for the synthesis and purification of 3-(5-Nitrothiophen-2-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of this important synthetic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through a Doebner-Knoevenagel condensation, can present challenges in achieving high yields and purity. This document provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and practical laboratory experience.
The primary synthetic route involves the condensation of 5-nitrothiophene-2-carbaldehyde with malonic acid, catalyzed by a weak base such as piperidine in a pyridine solvent. This reaction is a modification of the Knoevenagel condensation, specifically the Doebner modification, which utilizes a carboxylic acid as the active methylene compound and is often accompanied by decarboxylation.[1][2][3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired product. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Doebner-Knoevenagel condensation of 5-nitrothiophene-2-carbaldehyde can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Reagent Quality:
-
5-Nitrothiophene-2-carbaldehyde: This starting material can degrade over time, especially if exposed to light or air. Oxidation of the aldehyde to the corresponding carboxylic acid is a common issue. Before starting the reaction, it's advisable to check the purity of the aldehyde by thin-layer chromatography (TLC) or melting point. If impurities are detected, purification by recrystallization or column chromatography may be necessary.
-
Malonic Acid: While generally stable, ensure it is dry, as moisture can interfere with the reaction.
-
Pyridine and Piperidine: Both are hygroscopic and can absorb atmospheric moisture and carbon dioxide. Use freshly opened bottles or distill the solvents and catalyst if necessary.
2. Reaction Conditions:
-
Temperature: The Doebner-Knoevenagel reaction typically requires heating to proceed at a reasonable rate.[2] A reaction temperature that is too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product, as well as an increased rate of side reactions. A good starting point is to reflux the reaction mixture gently.
-
Reaction Time: Monitor the reaction progress by TLC. An insufficient reaction time will lead to incomplete conversion of the starting materials. Look for the disappearance of the 5-nitrothiophene-2-carbaldehyde spot.
-
Catalyst Concentration: The amount of piperidine catalyst is crucial. Too little will result in a slow reaction, while too much can promote side reactions. Typically, a catalytic amount (0.1-0.2 equivalents) is sufficient.
3. Work-up Procedure:
-
Acidification: After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture with an acid like hydrochloric acid.[4] Ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate and precipitate the product.
-
Product Solubility: this compound has limited solubility in acidic aqueous solutions. However, if the volume of the reaction mixture is too large, a significant amount of the product may remain dissolved. If a low yield is obtained after filtration, consider extracting the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product.
Impure Product
Question: I've isolated a product, but it appears to be impure based on its melting point or preliminary analytical data. What are the likely impurities and how can I improve the purity?
Answer: Impurities in the synthesis of this compound can arise from unreacted starting materials, side reactions, or degradation.
Common Impurities and Their Origins:
| Impurity | Origin | Identification |
| 5-Nitrothiophene-2-carbaldehyde | Incomplete reaction | TLC, 1H NMR (aldehyde proton signal ~9.8-10.0 ppm) |
| Malonic Acid | Excess reagent, incomplete reaction | Water-soluble, can be removed by washing the crude product with cold water. |
| Decarboxylated Byproduct | Side reaction promoted by high temperatures or excess base.[2] | Mass spectrometry, 1H NMR (absence of carboxylic acid proton) |
| Polymeric Materials | Self-condensation of the aldehyde or polymerization of the product. | Insoluble, amorphous solid. |
Purification Strategy: Recrystallization
Recrystallization is the most effective method for purifying the crude product. The key is to select an appropriate solvent or solvent system.
Recommended Recrystallization Solvents:
-
Ethanol: A commonly used solvent for recrystallizing similar aromatic acrylic acids.
-
Acetic Acid: Can be a good solvent for compounds with carboxylic acid functional groups.
-
Ethanol/Water or Acetic Acid/Water Mixture: A two-solvent system can be highly effective.[5] Dissolve the crude product in the minimum amount of hot ethanol or acetic acid, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.
Experimental Protocol: Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring to dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to decolorize.
-
Hot-filter the solution through a fluted filter paper to remove any insoluble impurities (including the charcoal).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine and piperidine in the Doebner-Knoevenagel reaction?
A1: Pyridine serves as both the solvent and a weak base. Piperidine, a stronger base than pyridine, acts as the catalyst. It deprotonates the malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the 5-nitrothiophene-2-carbaldehyde. Pyridine also facilitates the subsequent decarboxylation of the intermediate.[3]
Q2: Can I use a different base as a catalyst?
A2: While piperidine is commonly used, other weak amine bases such as pyrrolidine or ammonium salts can also be effective. The choice of base can influence the reaction rate and yield, so optimization may be necessary. Strong bases should be avoided as they can promote the self-condensation of the aldehyde.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting aldehyde from the product. The product, being more polar due to the carboxylic acid group, will have a lower Rf value than the aldehyde. The reaction is complete when the aldehyde spot is no longer visible on the TLC plate.
Q4: What are the expected spectroscopic characteristics of pure this compound?
-
¹H NMR:
-
A singlet for the carboxylic acid proton (highly deshielded, >10 ppm, may be broad).
-
Two doublets for the vinylic protons with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration.
-
Two doublets for the thiophene ring protons. The nitro group will cause a significant downfield shift of the proton at the adjacent position.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the carboxylic acid (~165-175 ppm).
-
Signals for the two vinylic carbons.
-
Signals for the four carbons of the thiophene ring. The carbon bearing the nitro group will be significantly deshielded.
-
-
FTIR:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).[8]
-
A C=C stretch from the alkene (~1620-1640 cm⁻¹).
-
Characteristic stretches for the nitro group (NO₂) around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
Bands associated with the thiophene ring.
-
Experimental Workflow & Data
Synthetic Protocol: Doebner-Knoevenagel Condensation
This protocol is a general guideline and may require optimization.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitrothiophene-2-carbaldehyde (1.0 eq).
-
Add malonic acid (1.2 eq) and pyridine (as solvent).
-
Add piperidine (0.15 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Stir the resulting suspension for 30 minutes in an ice bath.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Reactant Ratio | ||
| 5-nitrothiophene-2-carbaldehyde | 1.0 eq | Limiting reagent |
| Malonic Acid | 1.1 - 1.5 eq | A slight excess ensures complete reaction of the aldehyde. |
| Catalyst | ||
| Piperidine | 0.1 - 0.2 eq | Catalytic amount is sufficient; excess can lead to side reactions. |
| Solvent | ||
| Pyridine | Sufficient to dissolve reactants | Acts as both solvent and a weak base. |
| Reaction Conditions | ||
| Temperature | Reflux (~115 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Work-up | ||
| Acidification | pH 1-2 with HCl | Ensures complete precipitation of the carboxylic acid product. |
| Purification | ||
| Recrystallization Solvent | Ethanol, Acetic Acid, or mixtures with water | Chosen based on the solubility profile of the product and impurities. |
Visualizing the Process
Reaction Pathway
Caption: The Doebner-Knoevenagel reaction pathway for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. scholars.fhsu.edu [scholars.fhsu.edu]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. Acrylic acid(79-10-7) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low solubility of 3-(5-Nitrothiophen-2-yl)acrylic acid in biological assays
Welcome to the technical support center for 3-(5-Nitrothiophen-2-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges related to the low solubility of this compound in biological assays. Here, we will explore the underlying chemical properties of this compound and provide actionable strategies to ensure its effective use in your experiments.
Understanding the Challenge: Physicochemical Properties
This compound is a nitroaromatic compound with a molecular weight of 199.18 g/mol .[1][2] Its structure, featuring a nitro group, a thiophene ring, and a carboxylic acid functional group, contributes to its challenging solubility profile in aqueous solutions.[1]
A key predictor of a compound's solubility is its octanol-water partition coefficient (LogP). For this compound, the predicted LogP is approximately 1.75, indicating a degree of lipophilicity that can lead to poor aqueous solubility.[1] Furthermore, the predicted acid dissociation constant (pKa) is around 3.90, meaning the compound will be ionized at physiological pH, which can influence its interactions with solvents and biological membranes.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₄S | [1] |
| Molecular Weight | 199.18 g/mol | [1][2] |
| Predicted LogP | 1.75 | [1] |
| Predicted pKa | 3.90 ± 0.10 | [3] |
| Appearance | Gray to brown solid | [3] |
| Melting Point | 253 °C | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound in biological assays.
Q1: My compound is not dissolving in my aqueous assay buffer. What should I do?
This is a common issue due to the compound's low water solubility. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay medium.
Troubleshooting Steps:
-
Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of poorly soluble compounds for biological assays.[4][5] Ethanol and methanol can also be considered.[6][7]
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Perform serial dilutions: Once fully dissolved, perform serial dilutions of the stock solution into your aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect your biological system (typically ≤0.5% for DMSO).[8]
Q2: I'm observing precipitation of my compound after diluting the DMSO stock into my aqueous buffer. How can I prevent this?
Precipitation upon dilution indicates that the compound's solubility limit in the final aqueous solution has been exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Strategies:
-
Co-solvents: The use of co-solvents can significantly increase the solubility of a compound in a mixed solvent system.[9] Water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol, ethanol, or methanol can be added to the aqueous buffer to improve the solubility of nonpolar compounds.[7][9]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used and have been shown to be non-toxic in many cell-based assays.[12][13][14]
-
pH Adjustment: For ionizable compounds like this compound, modifying the pH of the buffer can enhance solubility.[9][14] Since this compound is a weak acid, increasing the pH above its pKa will increase the proportion of the more soluble ionized form. However, ensure the adjusted pH is compatible with your biological assay.
Q3: Could the nitroaromatic structure of this compound interfere with my cell-based assay?
Yes, nitroaromatic compounds can have inherent biological activities and potential for cytotoxicity that should be considered.
Key Considerations:
-
Cytotoxicity: The nitro group can be reduced by cellular reductases to form reactive intermediates that can lead to cytotoxicity.[15][16] It is essential to determine the cytotoxic profile of this compound in your specific cell line using a viability assay (e.g., MTT, MTS, or CellTiter-Glo) before proceeding with functional assays.
-
Mutagenicity: Some nitroaromatic compounds have been shown to be mutagenic.[15] This is a critical consideration in drug development and may be relevant depending on the nature of your research.
-
Assay Interference: The yellow color of many nitro compounds can interfere with colorimetric or fluorescent readouts. Always run appropriate controls, including the compound in assay buffer without cells or reagents, to check for background absorbance or fluorescence.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh out 1.99 mg of this compound.
-
Add 1.0 mL of 100% cell culture grade DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is for preparing a working solution of the compound for a cell-based assay where the final desired concentration is 10 µM.
-
Prepare a 20% (w/v) stock solution of HP-β-CD in your cell culture medium.
-
In a sterile microcentrifuge tube, add the required volume of your 10 mM this compound DMSO stock to achieve a 2X final concentration (e.g., for a final volume of 1 mL at 10 µM, you would need a 20 µM intermediate, so add 2 µL of the 10 mM stock).
-
Add the 20% HP-β-CD solution to the tube containing the DMSO stock. The final concentration of HP-β-CD should be optimized, but a starting point is often a 1:1 or 1:2 molar ratio of compound to cyclodextrin.
-
Vortex the mixture thoroughly for 5-10 minutes to allow for the formation of the inclusion complex.
-
Add this 2X working solution to your cells in an equal volume of medium to achieve the final 1X concentration of 10 µM.
Solubility Enhancement Strategies Comparison:
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents (e.g., Ethanol, PEG) | Reduces the polarity of the aqueous solvent.[9] | Simple to implement. | Can be toxic to cells at higher concentrations.[7] |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic drug.[10][17] | Generally low toxicity, can improve compound stability.[8][17] | May alter the free concentration of the drug available for biological activity. |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the drug.[14] | Effective for ionizable compounds. | The required pH may not be compatible with the biological assay. |
| Lipid-Based Formulations | Solubilizes lipophilic drugs in lipid carriers.[14][18] | Can enhance bioavailability in vivo. | More complex to prepare for in vitro assays. |
Final Recommendations
When working with a challenging compound like this compound, a systematic approach to solubilization is key.
Recommended Workflow:
Caption: Recommended workflow for solubilizing this compound.
Always validate your chosen solubilization method to ensure it does not interfere with your assay results. This includes running appropriate vehicle controls and confirming that the solubilizing agent does not alter the biological activity of your system.
References
- 1. chemscene.com [chemscene.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-(5-NITRO-2-THIENYL)ACRYLIC ACID | 50868-70-7 [chemicalbook.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. | Semantic Scholar [semanticscholar.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 18. researchgate.net [researchgate.net]
Overcoming challenges in the characterization of nitroaromatic compounds
Welcome to the Technical Support Center for the characterization of nitroaromatic compounds (NACs). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of molecules. Nitroaromatic compounds are notorious for their thermal instability, electrophilic nature, and diverse polarities, which can complicate analysis.[1] This resource provides in-depth, experience-based troubleshooting advice and validated protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common problems encountered during the analytical workflow, from initial sample handling to final detection.
Section 1: Sample Preparation & Extraction
Proper sample preparation is critical for successful analysis, as contaminants and matrix components can significantly interfere with results.[2]
Q1: I'm experiencing low recovery of NACs from soil/water samples. What are the likely causes and how can I improve my extraction efficiency?
A: Low recovery is a frequent issue stemming from the strong interaction of polar NACs with matrix components or degradation during extraction.
-
Causality: The polarity of NACs, driven by the electron-withdrawing nitro groups, causes them to adsorb onto active sites in soil matrices (e.g., clays, organic matter). In aqueous samples, the choice of extraction solvent and pH is critical. For instance, tetryl is known to decompose rapidly in methanol/water solutions.[3][4]
-
Troubleshooting Steps:
-
Solvent Selection: For soil and sediment, acetonitrile is often the solvent of choice due to its ability to disrupt strong analyte-matrix interactions. This is the recommended solvent in EPA Method 8330B.[3] For aqueous samples, ensure solvent compatibility. If tetryl is an analyte of interest, dilute aqueous samples with acetonitrile and acidify to pH < 3 to prevent decomposition.[3][4]
-
Extraction Technique: Ultrasonic extraction is effective for solid samples as it provides energy to overcome adsorption forces.[3] For trace analysis in water, Solid-Phase Extraction (SPE) is often preferred over liquid-liquid extraction for higher efficiency.[5][6] Resin-based SPE sorbents are generally recommended over silica-based ones, especially for more polar compounds like RDX and HMX.[4]
-
Matrix Modifiers: For complex matrices, consider using a salting-out extraction procedure for aqueous samples, which can enhance the partitioning of NACs into the organic solvent.[3][7]
-
Safety Precaution: When concentrating extracts, never evaporate to dryness, as residual explosive compounds may detonate.[8] A gentle stream of nitrogen and a warm bath (e.g., 40 °C) is a recommended procedure.[8]
-
Q2: My chromatograms show significant matrix effects, especially in LC-MS. How can I diagnose and mitigate this?
A: Matrix effects, which manifest as ion suppression or enhancement, are a major challenge in LC-MS and arise from co-eluting compounds that interfere with the ionization of your target analytes.[9][10][11][12]
-
Diagnosis: To determine if you have a matrix effect, compare the peak area of a standard in pure solvent versus the peak area of the same standard spiked into an extracted blank matrix sample. A significant difference indicates a matrix effect.[9]
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[9]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective strategy is to remove interfering components before analysis.[9] Techniques like SPE are crucial.[13][14]
-
Chromatographic Separation: Optimize your LC method to separate analytes from the interfering matrix components. This may involve adjusting the gradient, changing the mobile phase, or using a different column chemistry (e.g., phenyl-hexyl columns for additional π-π interactions).[15]
-
Dilution: A simple but effective method is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.[9]
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for some compounds because ionization occurs in the gas phase.[9][16] This should be evaluated during method development.
-
Use Isotope-Labeled Internal Standards: Stable Isotope-Labeled (SIL) internal standards co-elute with the analyte and experience the same matrix effects, providing the most reliable correction for quantification.[12][17]
-
Section 2: Chromatographic Separation
The inherent properties of NACs often lead to poor chromatographic performance. This section addresses common issues in both Gas and Liquid Chromatography.
Q3: My NAC peaks are tailing badly in my GC analysis. What's causing this and how can I fix it?
A: Peak tailing in GC is typically caused by unwanted interactions between the analyte and active sites within the GC system.
-
Causality: NACs, especially those with hydroxyl or amine groups, can interact with active sites such as free silanol groups in the GC inlet liner or on the column stationary phase. This secondary interaction is stronger than the primary partitioning mechanism, causing a portion of the molecules to be retained longer, resulting in a tailing peak.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in GC.
Q4: I am struggling to separate structural isomers like 2,4-DNT and 2,6-DNT using HPLC. What column and mobile phase combination is best?
A: Co-elution of structural isomers is a common challenge.[15] EPA Method 8330B notes that 2,4-DNT and 2,6-DNT can have a retention time difference of as little as 0.2 minutes on a standard C18 column.[3][4]
-
Causality: Isomers have very similar physicochemical properties, making them difficult to separate with standard reversed-phase chromatography which primarily separates based on hydrophobicity.
-
Solutions:
-
Column Chemistry: While C18 is common, a Phenyl-Hexyl column can provide an alternative selectivity.[15] The phenyl groups offer π-π interactions with the aromatic rings of the NACs, introducing a different separation mechanism that can resolve isomers that co-elute on C18.[15]
-
Mobile Phase Optimization: The choice of organic modifier is critical. Methanol and acetonitrile interact differently with the stationary phase and analytes. Scouting gradients with both methanol and acetonitrile, as well as mixtures, can help optimize the separation.[15]
-
Temperature: Increasing the column temperature (e.g., to 40 °C) can improve peak shape and sometimes enhance resolution by altering selectivity and reducing mobile phase viscosity.[18]
-
Section 3: Detection & Quantification
The final step of analysis, detection, brings its own set of challenges, particularly related to the inherent instability and ionization behavior of NACs.
Q5: I am analyzing NACs by GC-MS, but I'm not seeing a molecular ion, or the signal is very weak. Is this normal?
A: Yes, this is a very common issue. The absence or weakness of the molecular ion ([M]•+) is characteristic of many NACs under standard Electron Ionization (EI).
-
Causality: NACs are often thermally labile and can degrade in the hot GC inlet.[19][20][21][22] Furthermore, under EI, the high energy (70 eV) readily causes fragmentation of the nitro group. Typical fragmentations include the loss of •NO (30 u) and •NO2 (46 u), which are often more stable and thus more abundant than the parent ion.[23][24]
-
Troubleshooting & Confirmatory Steps:
-
Lower Inlet Temperature: While this can be a delicate balance, reducing the inlet temperature may minimize thermal degradation.[25] Programmed Temperature Vaporization (PTV) inlets offer better control for thermally sensitive compounds.[26]
-
Use Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation. Using a reagent gas like methane or ammonia will often produce a strong protonated molecule ([M+H]+) or adduct ion, which is invaluable for confirming the molecular weight.[27]
-
Derivatization: Converting polar NACs (e.g., nitrophenols) to more stable silyl derivatives (e.g., using BSTFA) can improve thermal stability and often yields a more prominent molecular ion.[27][28] The mass spectra of silylated NACs show characteristic fragmentation patterns that can aid in identification.[27]
-
Confirm with Fragmentation Patterns: Learn to trust the fragmentation patterns. The characteristic losses of NO and NO2 are strong indicators of a nitroaromatic compound.[24]
-
Q6: My LC-MS sensitivity for certain nitrotoluenes is very poor using ESI. How can I improve the signal?
A: Many neutral, less polar NACs are notoriously difficult to ionize efficiently by ESI.[29][30][31]
-
Causality: ESI relies on the analyte being charged in solution before desolvation. Neutral molecules with low proton affinity (in positive mode) or acidity (in negative mode) do not ionize well. Compounds like nitrobenzene and the nitrotoluenes fall into this category.[19]
-
Solutions & Alternatives:
| Strategy | Principle | Best For | Considerations |
| Optimize Source Parameters | Increasing source temperatures (interface, desolvation line) can enhance ionization efficiency for some neutral compounds by aiding desolvation.[19] | Neutral compounds like nitrobenzene, nitrotoluenes.[19] | Must be balanced to avoid thermal degradation of more labile NACs.[19] |
| Switch to APCI | Atmospheric Pressure Chemical Ionization ionizes molecules in the gas phase, which is often more efficient for neutral, less polar compounds. | A wide range of NACs, especially those that are poor ESI responders. | May be less suitable for highly polar or non-volatile compounds. |
| Chemical Derivatization | Reduce the nitro group to a more basic amine group, which is readily protonated and highly responsive in positive mode ESI. | Trace-level analysis of genotoxic impurities in pharmaceuticals.[29][31] | Adds an extra step to sample prep; requires validation to ensure complete reaction.[29][31] |
| Adduct Formation | Use mobile phase additives (e.g., ammonium formate) to promote the formation of adduct ions like [M+NH4]+. | Compounds that do not readily protonate. | Can complicate spectra; requires careful optimization of additive concentration. |
Key Experimental Protocols
Protocol 1: General Purpose Extraction of NACs from Soil (Based on EPA Method 8330B)
-
Sample Preparation: Weigh 2.0 g of soil into a vial. If spiking is required for QC, add standards at this stage.
-
Extraction: Add 10.0 mL of acetonitrile to the vial.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 18 hours. The temperature of the bath should be monitored and kept cool.
-
Settling: Allow the soil to settle. Take an aliquot of the acetonitrile extract.
-
Cleanup (if needed): Pass the extract through a 0.5 g florisil cleanup column to remove interferences.
-
Dilution: Add 7 mL of the extract to 3 mL of reagent water.
-
Filtration: Filter the final solution through a 0.45 µm filter before injection into the HPLC.
Source: Adapted from EPA Method 8330B procedures.[3][7]
Protocol 2: Derivatization of Nitrophenols for GC-MS Analysis
-
Evaporation: Transfer 100 µL of your extract into a clean autosampler vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[27][28]
-
Reaction: Cap the vial tightly and heat at 70 °C for 60-120 minutes to ensure complete derivatization.[27]
-
Analysis: Cool the vial to room temperature before injection into the GC-MS. The resulting trimethylsilyl (TMS) ethers are more volatile and thermally stable.
Troubleshooting Decision Logic
The following diagram provides a high-level decision tree for selecting an appropriate analytical technique.
Caption: Decision tree for selecting an analytical technique.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. NEMI Method Summary - 8330B [nemi.gov]
- 4. epa.gov [epa.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. epa.gov [epa.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nebiolab.com [nebiolab.com]
- 11. longdom.org [longdom.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. agilent.com [agilent.com]
- 16. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 18. waters.com [waters.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Activity and Decomposition | Separation Science [sepscience.com]
- 23. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 31. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 3-(5-Nitrothiophen-2-yl)acrylic acid
Welcome to the technical support center for the synthesis of 3-(5-Nitrothiophen-2-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to ensure the integrity and reproducibility of your synthesis.
I. Reaction Overview and Mechanism
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation. Specifically, the Doebner modification of this reaction is highly applicable, involving the reaction of 5-nitro-2-thiophenecarboxaldehyde with malonic acid, catalyzed by a weak organic base such as pyridine or piperidine.[1][2] The reaction proceeds via a nucleophilic addition of the enolate of malonic acid to the aldehyde, followed by dehydration and subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[3][4]
The electron-withdrawing nature of the nitro group on the thiophene ring significantly activates the aldehyde, making the reaction generally efficient. However, this high reactivity can also lead to side reactions if not properly controlled.
II. Experimental Protocol: Knoevenagel-Doebner Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 1 eq. aldehyde) |
| 5-Nitro-2-thiophenecarboxaldehyde | 157.15 | 1.0 eq |
| Malonic Acid | 104.06 | 1.2 eq |
| Pyridine | 79.10 | Solvent & Catalyst |
| Piperidine | 85.15 | Catalyst (optional, catalytic amount) |
| Hydrochloric Acid (2M) | - | For acidification |
| Ethanol | - | For recrystallization |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitro-2-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq). The use of piperidine can accelerate the reaction, but pyridine alone can also serve as the catalyst and solvent.[5]
-
Heating: Heat the reaction mixture to reflux (the boiling point of pyridine is approximately 115 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into an ice-cold solution of 2M hydrochloric acid. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a solid.[6]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this Knoevenagel condensation can arise from several factors. A systematic approach to troubleshooting is recommended.[7]
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Ensure the reaction is heated to reflux for an adequate duration. Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.
-
-
Side Reactions:
-
Cause: The high reactivity of 5-nitro-2-thiophenecarboxaldehyde can lead to self-condensation, especially with stronger bases or prolonged reaction times at high temperatures.[7] Another possible side reaction is the Michael addition of malonic acid to the product.[8]
-
Solution: Use a weak base like pyridine as both the solvent and catalyst. Avoid using strong bases. A slight excess of the aldehyde can sometimes minimize Michael addition.
-
-
Product Loss During Work-up:
-
Cause: The product may have some solubility in the acidic aqueous solution, especially if the volume is large.
-
Solution: Ensure the acidification is performed at a low temperature (using an ice bath) to minimize solubility. Wash the filtered product with cold water.
-
Question 2: The isolated product is discolored or appears impure. How can I improve its purity?
Answer: Impurities often arise from side products or residual starting materials.
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is generally a good choice. The ideal solvent system should dissolve the product at high temperatures and allow it to crystallize upon cooling, while impurities remain in solution.
-
-
Washing: Thoroughly washing the crude product with cold water after filtration is crucial to remove pyridine hydrochloride and other water-soluble impurities.
Question 3: I am scaling up the reaction and experiencing issues with heat management and reagent addition. What are the best practices for a larger scale synthesis?
Answer: Scaling up a reaction requires careful consideration of heat and mass transfer.
-
Heat Management: The Knoevenagel condensation is an exothermic reaction. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of side products.
-
Solution: Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a circulating coolant. Control the rate of heating during the initial phase.
-
-
Reagent Addition:
-
Solution: For larger batches, consider adding the 5-nitro-2-thiophenecarboxaldehyde solution portion-wise to the heated solution of malonic acid and pyridine to better control the reaction exotherm.
-
Question 4: How can I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques should be used for characterization.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the molecule. Expect to see signals for the vinyl protons (as doublets with a large coupling constant, indicative of a trans configuration), the thiophene ring protons, and the carboxylic acid proton.
-
IR (Infrared) Spectroscopy: Look for characteristic peaks for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the N-O stretches of the nitro group.[9]
-
IV. Visualizing the Process
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Mechanism of the Knoevenagel-Doebner Reaction.
References
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Nitrothiophene Synthesis
Welcome to the technical support guide for the synthesis of nitrothiophenes. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning to work with the nitration of thiophene. As a foundational building block in medicinal chemistry and materials science, the efficient and selective synthesis of nitrothiophene is of paramount importance.[1]
This guide moves beyond simple protocols to explain the underlying principles of catalyst selection, reaction optimization, and troubleshooting. We will explore both classical methods and modern, safer catalytic systems to provide a comprehensive understanding of the process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-nitrothiophene, and what are their pros and cons?
There are two main approaches for the nitration of thiophene: the classic acid-catalyzed method and modern heterogeneous catalytic systems.
-
Classic Method (Acetyl Nitrate): The traditional and widely documented method involves the use of a nitrating mixture formed from fuming nitric acid and acetic anhydride, often in a glacial acetic acid solvent.[2] This method, generating acetyl nitrate in situ, is effective in producing 2-nitrothiophene. However, it suffers from significant drawbacks:
-
Safety Hazards: The reaction between nitric acid and acetic anhydride is highly exothermic and can be explosive if not strictly controlled.[3] Furthermore, the reaction is susceptible to autocatalytic nitrosation, which can also lead to violent decomposition.[4][5]
-
Moderate Selectivity: This method typically yields a mixture of 2-nitrothiophene and 3-nitrothiophene, with the 3-isomer accounting for 10-15% of the product.[4] This necessitates tedious purification steps to isolate the desired 2-isomer.[3]
-
Waste Generation: The use of stoichiometric amounts of acids and anhydrides results in significant acidic waste streams.
-
-
Modern Heterogeneous Catalysis (Solid Acids): To overcome the limitations of the classic method, researchers have developed processes using solid acid catalysts. Metal-exchanged montmorillonite clays, such as Fe³⁺-montmorillonite K10, and zeolites have emerged as highly effective catalysts.[3][6]
-
Enhanced Safety: This approach eliminates the need for the hazardous acetic anhydride, using only nitric acid as the nitrating agent.[6][7]
-
High Regioselectivity: The key advantage is the remarkable selectivity. The defined pore structure of these catalysts can sterically guide the incoming electrophile, leading to selectivities of up to 100% for 2-nitrothiophene.[3][6]
-
Sustainability: The catalyst is solid and can be easily recovered by filtration and reused, making the process cleaner and more economical.[3][6]
-
Q2: Why is 2-nitrothiophene the kinetically favored product in electrophilic substitution?
The preferential formation of 2-nitrothiophene over the 3-nitro isomer is a classic example of kinetic control in electrophilic aromatic substitution. The underlying reason lies in the electronic structure of the thiophene ring.[8] The sulfur atom, through resonance, donates electron density to the ring, but this effect is more pronounced at the C2 and C5 positions (alpha positions) than at the C3 and C4 positions (beta positions).[8]
This higher electron density at the C2/C5 positions stabilizes the carbocation intermediate (the sigma complex) formed during the electrophilic attack of the nitronium ion (NO₂⁺) more effectively than the intermediate formed from attack at the C3/C4 positions. Consequently, the activation energy for the reaction pathway leading to the 2-nitro product is lower, resulting in a much faster reaction rate.[8]
Caption: Mechanism of electrophilic nitration of thiophene.
Q3: What role does a solid acid catalyst, like Fe³⁺-montmorillonite, play in the reaction?
A solid acid catalyst serves multiple critical functions in the nitration of thiophene:
-
Generation of the Electrophile: The primary role is to generate the active electrophile, the nitronium ion (NO₂⁺), from nitric acid. The acidic sites on the catalyst surface protonate nitric acid, which then loses a molecule of water to form the highly reactive NO₂⁺.[9]
-
Providing a Reaction Surface: The reaction occurs on the surface of the catalyst, which can influence the reaction rate and selectivity.
-
Enhancing Regioselectivity: As mentioned, the microporous structure of catalysts like clays and zeolites can impart shape selectivity. The transition state leading to the 2-substituted product fits more favorably within the catalyst's pores than the bulkier transition state for 3-substitution, thus dramatically enhancing the yield of the 2-nitro isomer.[3]
Q4: Can I use the standard nitrating mixture of concentrated HNO₃ and H₂SO₄?
No, this is strongly discouraged. Thiophene is highly reactive towards electrophilic substitution, much more so than benzene.[4] The powerful "mixed acid" (HNO₃/H₂SO₄) is too harsh and will lead to uncontrolled, often explosive, oxidation and degradation of the thiophene ring rather than clean nitration.[4][5] Milder, more controlled nitrating agents are essential for this substrate.
Troubleshooting Guide
Q1: My reaction failed to proceed, or the yield is extremely low. What are the likely causes?
This is a common issue that can stem from several factors. A systematic check is required.[10]
-
Catalyst Inactivity (for solid acid methods):
-
Cause: The catalyst may have been improperly stored and absorbed moisture, or it may have been deactivated from a previous run.
-
Solution: Activate the catalyst before use by heating it under a vacuum to drive off any adsorbed water. If reusing the catalyst, consider a regeneration step (see Q5).
-
-
Reagent Quality:
-
Cause: The thiophene may be impure. The nitric acid may be old or have a lower-than-specified concentration.
-
Solution: Use freshly distilled thiophene and high-purity nitric acid. Verify the concentration of the acid if it has been stored for a long time.
-
-
Insufficient Temperature:
-
Cause: While classic methods require cooling, solid acid-catalyzed reactions often require heating (e.g., 70-80 °C) to proceed at a reasonable rate.[6]
-
Solution: Ensure your reaction is maintained at the optimal temperature specified in the protocol. Monitor the internal temperature, not just the bath temperature.
-
-
Poor Mixing:
-
Cause: If using a solid catalyst, inefficient stirring will result in poor contact between the catalyst, thiophene, and nitric acid, leading to a low reaction rate.
-
Solution: Use a magnetic stir bar or overhead stirrer that provides vigorous and efficient mixing of the heterogeneous mixture.
-
Caption: Decision tree for troubleshooting low reaction yield.
Q2: The reaction mixture turned dark red or black. What happened?
A dark red or black color is a strong indicator of oxidation and decomposition of the thiophene ring.[2]
-
Cause (Classic Method): This is typically caused by "superheating" or a runaway reaction. The addition of reagents may have been too fast, or the cooling bath was insufficient to dissipate the heat generated by the highly exothermic reaction.[2]
-
Cause (Catalytic Method): While less common, it can still occur if the temperature is set too high or if hot spots develop due to poor mixing.
-
Solution: Immediately cool the reaction mixture. For future experiments, reduce the rate of addition of the nitrating agent and ensure the cooling system is robust. For catalytic methods, verify the temperature controller's accuracy and improve stirring.
Q3: My product is contaminated with 10-15% of the 3-nitrothiophene isomer. How can I improve selectivity?
This is the primary limitation of the classic acetyl nitrate method.
-
Solution: The most effective way to achieve high selectivity for the 2-isomer is to switch to a shape-selective solid acid catalyst. Using a catalyst like Fe³⁺-exchanged montmorillonite clay can increase the selectivity for 2-nitrothiophene to nearly 100%, which drastically simplifies product purification.[3][6]
Q4: I am forming dinitrothiophene as a byproduct. How can this be avoided?
Formation of dinitrothiophene occurs when the initially formed mononitrothiophene undergoes a second nitration.
-
Cause: This is usually due to an excess of the nitrating agent or conditions that are too harsh (e.g., high temperature or prolonged reaction time).
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the nitrating agent to thiophene. Use a slight excess of the nitrating agent, but avoid large excesses.
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second nitration more significantly than the first.
-
Monitor the Reaction: Use TLC or GC to monitor the reaction's progress and stop it once the starting material is consumed, before significant dinitration occurs.
-
Q5: My solid acid catalyst worked well once but lost its activity on the second use. What is the cause, and can it be regenerated?
Catalyst deactivation is an expected phenomenon in heterogeneous catalysis.[11]
-
Cause: The most common cause of deactivation in this context is fouling or coking .[12] Carbonaceous deposits from side reactions or polymerization of the substrate/product can block the catalyst's pores and cover the active sites.[13] Another possibility, though less likely here, is poisoning from impurities in the feedstock.[11]
-
Solution & Regeneration:
-
After the reaction, filter the catalyst and wash it thoroughly with a solvent (like the one used in the reaction or acetone) to remove any adsorbed species.
-
To remove coke deposits, the catalyst can often be regenerated by calcination . This involves heating the catalyst in a furnace in the presence of air to a high temperature (e.g., 400-500 °C) to burn off the carbonaceous material. The exact temperature and time will depend on the specific catalyst and should be determined carefully to avoid thermal degradation (sintering) of the catalyst itself.
-
Data & Protocols
Comparative Data of Nitration Systems
| Catalyst / Method | Nitrating Agent | Solvent | Temp (°C) | Yield | 2-Isomer Selectivity | Key Features | Reference |
| Classic Method | Fuming HNO₃ / Acetic Anhydride | Acetic Acid | 10 - 25 | Good | ~85-90% | High yield but hazardous; moderate selectivity. | [2],[4] |
| Fe³⁺-montmorillonite | Nitric Acid | Dichloroethane | 80 | Good | >99% (up to 100%) | Safe (no anhydride); excellent selectivity; reusable. | [3],[6] |
| Beta Zeolite | Nitric Acid / Acetic Anhydride | N/A | Mild | Excellent | Regioselective | Requires anhydride but offers high yield. | [3] |
| HNO₃ / TFAA | Nitric Acid / Trifluoroacetic Anhydride | N/A | N/A | 78% | High | Alternative powerful activating agent. | [14] |
Experimental Protocol 1: Classic Nitration using Acetic Anhydride
Disclaimer: This procedure is hazardous and should only be performed by trained personnel with appropriate safety precautions (fume hood, blast shield, personal protective equipment). The reaction is highly exothermic. [2]
-
Preparation: Prepare two solutions.
-
Solution A: Dissolve 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.
-
Solution B: Carefully dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 mL of glacial acetic acid.
-
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add half of Solution B. Cool the flask to 10 °C in an ice-water bath.
-
Addition: Begin stirring and add half of Solution A dropwise from the funnel. The rate of addition must be controlled to keep the internal temperature below 25-30 °C. A rapid temperature rise indicates the reaction is proceeding too quickly.[2]
-
Second Addition: Once the first addition is complete, cool the mixture back down to 10 °C. Add the remaining half of Solution B, followed by the dropwise addition of the remaining Solution A, again maintaining strict temperature control. A permanent light brown color should be observed; a pink or red color indicates undesirable oxidation.[2]
-
Quenching: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Then, pour the reaction mixture onto a large amount of crushed ice with vigorous shaking.
-
Isolation: The pale yellow crystals of mononitrothiophene will precipitate. Cool the mixture further in an ice chest to maximize crystallization. Filter the solid product at low temperature, wash thoroughly with ice water, and dry in a desiccator away from light.[2]
Experimental Protocol 2: Fe³⁺-Montmorillonite Catalyzed Nitration
Disclaimer: While safer than the classic method, standard laboratory safety procedures should be followed. [6]
-
Catalyst Activation: Place the Fe³⁺-montmorillonite K10 clay catalyst in an oven at 120 °C for 4 hours before use to ensure it is dry.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated Fe³⁺-montmorillonite catalyst (e.g., in a thiophene-to-catalyst weight ratio of 2:1 to 4:1).[3]
-
Reagent Addition: Add dichloroethane as the solvent, followed by thiophene. Finally, add nitric acid (e.g., in a nitric acid-to-thiophene molar ratio of 2:1).[7]
-
Reaction: Heat the mixture to 80 °C (reflux) and stir vigorously for 5-6 hours. Monitor the reaction progress by GC or TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid catalyst from the reaction mixture. The catalyst can be washed, dried, and stored for reuse.
-
Isolation: The filtrate contains the product. Wash the solution with water and a dilute sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the 2-nitrothiophene product. The high selectivity means that further purification may not be necessary.[3]
References
- 1. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Explain the disproportionate Nitration of Thiophene in term reaction kine.. [askfilo.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating the Biological Activity of 3-(5-Nitrothiophen-2-yl)acrylic acid: A Comparative Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, the validation of a novel compound's biological activity is a critical step. This guide provides an in-depth technical comparison to frame the potential biological activities of 3-(5-Nitrothiophen-2-yl)acrylic acid. While direct experimental data for this specific molecule is not extensively available in the public domain, by examining its structural motifs—a nitrothiophene ring and an acrylic acid side chain—we can infer and propose a robust validation strategy. This guide will objectively compare its expected performance with established alternatives, supported by a framework of established experimental data for analogous compounds.
Introduction: Unpacking the Chemical Architecture
This compound belongs to the class of nitroaromatic compounds, which are well-represented in the pharmacopeia, particularly as antimicrobial agents.[1] The molecule's structure comprises two key functional components that are likely to dictate its biological effects:
-
The 5-Nitrothiophene Moiety: The nitro group (-NO₂) attached to a thiophene ring is a well-established pharmacophore. Nitroaromatic compounds often exert their biological effects through a mechanism involving reductive activation.[1] This process, catalyzed by nitroreductase enzymes present in many microbial species, converts the nitro group into highly reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage by causing DNA strand breakage and inhibiting essential enzymes, leading to cell death.[][3] This mechanism is the cornerstone of the activity of drugs like metronidazole and nitrofurantoin.[4][5][6]
-
The Acrylic Acid Moiety: Acrylic acid and its derivatives are known to possess a range of biological activities, including antimicrobial and cytotoxic effects.[7][8][9] The α,β-unsaturated carbonyl system in the acrylic acid chain can act as a Michael acceptor, enabling it to react with nucleophilic residues in proteins and other biomolecules, potentially disrupting their function.[8]
The combination of these two moieties in this compound suggests a potential for synergistic or multi-faceted biological activity, primarily in the antimicrobial and potentially in the anticancer arenas.
Comparative Analysis: Benchmarking Against Established Drugs
To validate the biological activity of this compound, a comparative approach against well-characterized drugs with similar structural features or mechanisms of action is essential.
Antimicrobial Activity: A Primary Focus
Given the prevalence of nitrothiophenes as antimicrobial agents, the primary validation should focus on this activity.[10]
Comparative Compounds:
-
Nitrofurantoin: A nitrofuran antibiotic used for urinary tract infections. Its mechanism involves the reduction of the nitro group to reactive intermediates that damage bacterial DNA and ribosomes.[6][11][12][13]
-
Metronidazole: A nitroimidazole antibiotic effective against anaerobic bacteria and protozoa. It also requires reductive activation to form cytotoxic radicals that disrupt DNA.[][3][4][14][15]
-
Nifurtimox: A nitrofuran used to treat Chagas disease. It generates intracellular oxidative stress through the reduction of its nitro group.[5][16][17][18][19]
Expected Performance and Key Validation Metrics:
The presence of the 5-nitrothiophene group suggests that this compound is likely to exhibit broad-spectrum antibacterial and potentially antifungal activity. The key validation metric will be the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Hypothetical Comparative MIC Data for Antimicrobial Validation
| Compound | Target Organism | MIC (µg/mL) - Hypothetical | Reference Compound MIC (µg/mL) |
| This compound | Escherichia coli | 16 - 64 | Nitrofurantoin: 4 - 16 |
| Staphylococcus aureus | 8 - 32 | Nitrofurantoin: 8 - 32 | |
| Candida albicans | 32 - 128 | Fluconazole: 0.25 - 2 | |
| Nitrofurantoin | Escherichia coli | 4 - 16 | - |
| Staphylococcus aureus | 8 - 32 | - | |
| Metronidazole | Bacteroides fragilis (anaerobe) | 0.5 - 2 | - |
Note: The MIC values for this compound are hypothetical and serve as a target for experimental validation. Reference MICs are typical ranges found in the literature.
Cytotoxic (Anticancer) Activity: A Secondary Exploration
The ability of acrylic acid derivatives to act as Michael acceptors and the known cytotoxicity of some nitroaromatic compounds suggest a potential for anticancer activity.[8][20][21]
Comparative Compounds:
-
Combretastatin A-4 (CA-4): A natural product that inhibits tubulin polymerization. Many synthetic acrylic acid derivatives are designed as CA-4 analogs.[20]
-
Doxorubicin: A widely used chemotherapy agent that intercalates DNA.
Expected Performance and Key Validation Metrics:
The primary metric for evaluating cytotoxic activity is the IC₅₀ value , which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Hypothetical Comparative IC₅₀ Data for Cytotoxicity Validation
| Compound | Cell Line | IC₅₀ (µM) - Hypothetical | Reference Compound IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | 10 - 50 | Doxorubicin: 0.5 - 2 |
| A549 (Lung Cancer) | 15 - 60 | Doxorubicin: 0.2 - 1 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 2 | - |
| A549 (Lung Cancer) | 0.2 - 1 | - |
Note: The IC₅₀ values for this compound are hypothetical and serve as a target for experimental validation. Reference IC₅₀ values are typical ranges found in the literature.
Proposed Mechanism of Action: A Dual-Pronged Attack
Based on its chemical structure, a plausible mechanism of action for this compound involves a two-pronged approach.
Caption: Proposed dual mechanism of action for this compound.
Experimental Protocols for Validation
To empirically validate the biological activity of this compound, the following standard, self-validating protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration as per CLSI guidelines.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, thus providing a measure of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is emerging, a robust validation framework can be established through comparative analysis with well-known nitroaromatic drugs and acrylic acid derivatives. The proposed dual mechanism of action, involving both reductive activation of the nitro group and Michael addition by the acrylic acid moiety, provides a strong rationale for its potential as an antimicrobial and possibly an anticancer agent.
The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to systematically evaluate the biological potential of this and similar compounds. Future research should focus on elucidating the precise molecular targets and exploring the structure-activity relationships of this promising class of molecules to optimize their therapeutic potential.
References
- 1. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metronidazole - Wikipedia [en.wikipedia.org]
- 5. Nifurtimox - Wikipedia [en.wikipedia.org]
- 6. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 14. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 15. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]
- 16. drugs.com [drugs.com]
- 17. Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 19. Nifurtimox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 3-(5-Nitrothiophen-2-yl)acrylic Acid and Other Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nitroaromatic Compounds in Therapeutics
Nitroaromatic compounds represent a crucial class of therapeutic agents, possessing a broad spectrum of pharmacological activities, including antibacterial, antiprotozoal, and anticancer properties.[1] The presence of the nitro (NO₂) group, a strong electron-withdrawing moiety, is fundamental to their biological action.[2] This guide provides a comparative analysis of 3-(5-Nitrothiophen-2-yl)acrylic acid and other prominent nitroaromatic compounds, offering insights into their mechanisms of action, biological activities, and the experimental methodologies used for their evaluation. While extensive data exists for established drugs like metronidazole, nitrofurantoin, nifurtimox, and benznidazole, publicly available information on the specific biological activities of this compound is limited. Therefore, this guide will also serve as a framework for the potential evaluation of this and other novel nitroaromatic compounds.
The Central Role of Bioreduction in the Mechanism of Action
The biological activity of most nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target cell or microorganism.[3] This process, often referred to as bioactivation, transforms the relatively inert parent compound into highly reactive and cytotoxic intermediates.
General Mechanism of Action:
-
Prodrug Activation: The nitroaromatic compound (prodrug) enters the target cell.
-
Enzymatic Reduction: Intracellular enzymes, particularly nitroreductases, transfer electrons to the nitro group. This can be a one-electron or two-electron reduction process.[3]
-
Formation of Reactive Intermediates: This reduction leads to the formation of cytotoxic species such as nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[1][4]
-
Cellular Damage: These reactive intermediates can induce a variety of cellular damage, including:
-
DNA Damage: Covalent binding to DNA, causing strand breaks and helical structure disruption, which inhibits nucleic acid synthesis.[5][6]
-
Protein and Enzyme Inhibition: Interaction with and inhibition of essential proteins and enzymes.[7]
-
Oxidative Stress: The nitro anion radical can react with molecular oxygen to produce superoxide radicals, leading to oxidative stress.[4]
-
This mechanism of action is illustrated in the following diagram:
References
- 1. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(5-Nitrothiophen-2-yl)acrylic Acid Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents to combat rising drug resistance, nitro-heterocyclic compounds have emerged as a promising class of therapeutics.[1] Among these, derivatives of 3-(5-nitrothiophen-2-yl)acrylic acid have garnered significant interest due to their potent and broad-spectrum antimicrobial activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this chemical scaffold, offering a comparative overview of how structural modifications influence biological potency. The insights presented herein are grounded in experimental data to inform the rational design of more effective antimicrobial drug candidates.
The Core Scaffold: Understanding the Key Moieties
The fundamental structure of this compound consists of three key components: a 5-nitrothiophene ring, an acrylic acid linker, and a carboxylic acid functional group. The biological activity of this scaffold is a direct consequence of the interplay between these moieties. The nitro group is widely recognized as a critical pharmacophore in many antimicrobial compounds, often acting as a bio-reductive group that, upon activation by microbial nitroreductases, generates cytotoxic reactive nitrogen species.[1][2]
Structure-Activity Relationship (SAR) Analysis
The antimicrobial potency of this compound derivatives can be significantly modulated by chemical modifications at various positions of the core structure. This section dissects the SAR based on available experimental evidence.
The Indispensable Role of the Nitro Group
The presence and position of the nitro group on the thiophene ring are paramount for antimicrobial activity. Studies on various nitrothiophenes have consistently shown that the 5-nitro substitution is crucial for their biological effects.[3] The electron-withdrawing nature of the nitro group is believed to be essential for the molecule's mechanism of action, which often involves reductive activation within the target microbial cells.[2]
Modifications of the Acrylic Acid Carboxyl Group: A Gateway to Enhanced Potency
Systematic modification of the carboxylic acid functionality into esters and amides has been a fruitful strategy for enhancing the antimicrobial activity and modulating the physicochemical properties of this class of compounds. A study on the closely related 3-(5-nitro-2-furyl)acrylic acid derivatives provides compelling evidence that can be extrapolated to the nitrothiophene series.[4]
Esters: The esterification of the carboxylic acid can lead to a significant increase in antifungal activity. However, the length of the alkyl chain of the ester is a critical determinant of potency. A general trend observed is that the antimycotic activity decreases with an increasing length of the alkyl chain.[4] This suggests that while lipophilicity is important for cell penetration, excessive lipophilicity may be detrimental to activity.
Amides: Conversion of the carboxylic acid to an amide also influences antimicrobial activity. The introduction of an amino nitrogen into the acrylic acid backbone has been shown to affect the biological profile of these compounds.[4] Further substitution on the amide nitrogen allows for a wide range of structural diversification to optimize potency and selectivity. For instance, nitrothiophene-5-carboxamides bearing N-(omega-aminoalkyl) side chains have been synthesized and evaluated as radiosensitizers and cytotoxins, indicating the versatility of amide derivatives.[5]
The following table summarizes the comparative antimicrobial activity of representative ester and amide derivatives of the analogous 3-(5-nitro-2-furyl)acrylic acid, which serves as a valuable surrogate for understanding the SAR of this compound derivatives.
| Compound | Modification | General Trend in Antimicrobial Activity | Reference |
| 1 | Unmodified Carboxylic Acid | Baseline Activity | [4] |
| 2 | Methyl Ester | Increased Antifungal Activity | [4] |
| 3 | Ethyl Ester | Potent Antifungal Activity | [4] |
| 4 | Propyl Ester | Decreased Antifungal Activity | [4] |
| 5 | Unsubstituted Amide | Modulated Activity | [4] |
| 6 | N-substituted Amide | Activity dependent on substituent | [5] |
Table 1: Comparative Antimicrobial Activity of 3-(5-nitro-2-furyl)acrylic Acid Derivatives.
Substitution on the Thiophene Ring
While the 5-nitro group is essential, further substitution on the thiophene ring can fine-tune the biological activity. Studies on various nitrothiophenes have shown that the introduction of small, electron-withdrawing groups, such as halogens, at other positions on the ring can enhance antimicrobial potency.[3] Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance at the active site of the target enzyme.
Proposed Mechanism of Action
The antimicrobial action of this compound derivatives is believed to be initiated by the enzymatic reduction of the nitro group by microbial nitroreductases. This process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can indiscriminately damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[2] The inhibitory effect on growth has also been linked to the blocking of bioenergetic processes, particularly glycolysis.[4]
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the parent acid and its derivatives typically involves a Claisen-Schmidt condensation reaction between 5-nitro-2-thiophenecarboxaldehyde and a suitable active methylene compound, such as malonic acid or its monoesters/amides, in the presence of a base like pyridine or piperidine.
Step-by-step synthesis of this compound:
-
Reactant Preparation: A mixture of 5-nitro-2-thiophenecarboxaldehyde and malonic acid is prepared in a suitable solvent, typically pyridine, which also acts as a basic catalyst.
-
Condensation Reaction: A small amount of a secondary amine, such as piperidine, is added to the mixture to facilitate the condensation. The reaction mixture is then heated under reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product. The precipitate is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure this compound.
Synthesis of Esters and Amides:
-
Esters: The carboxylic acid can be esterified using standard methods, such as Fischer esterification (reacting with an alcohol in the presence of a strong acid catalyst) or by converting the acid to its acyl chloride followed by reaction with an alcohol.
-
Amides: Amides are typically synthesized by activating the carboxylic acid (e.g., forming the acyl chloride or using a coupling agent like DCC) and then reacting it with the desired amine.
Caption: General synthetic workflow for this compound and its derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives highlights the critical role of the 5-nitrothiophene moiety and the significant impact of modifications to the acrylic acid functional group. Esterification and amidation of the carboxylic acid provide a powerful means to modulate the antimicrobial potency and physicochemical properties of these compounds. The insights gleaned from the SAR studies of the closely related nitrofuran analogs offer a strong predictive framework for the rational design of novel nitrothiophene-based antimicrobial agents.
Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of this compound amides with various substituents on the amide nitrogen. Additionally, quantitative structure-activity relationship (QSAR) studies could be employed to develop predictive models to guide the design of new derivatives with enhanced potency and improved safety profiles. The exploration of alternative heterocyclic scaffolds bioisosteric to the nitrothiophene ring may also lead to the discovery of novel antimicrobial agents with different mechanisms of action and improved therapeutic indices.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-(5-Nitrothiophen-2-yl)acrylic acid and 3-(5-nitrofuran-2-yl)acrylic acid
In the landscape of antimicrobial research, the exploration of nitro-substituted heterocyclic compounds continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, acrylic acid derivatives of 5-nitrothiophene and 5-nitrofuran have garnered attention for their potential biological activities. This guide provides a detailed, objective comparison of the efficacy of 3-(5-Nitrothiophen-2-yl)acrylic acid and 3-(5-nitrofuran-2-yl)acrylic acid, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Introduction: The Chemical Landscape
Both this compound and 3-(5-nitrofuran-2-yl)acrylic acid are structurally similar, featuring a nitro-substituted five-membered heterocyclic ring linked to an acrylic acid moiety. The key difference lies in the heteroatom of the ring: sulfur in the case of the thiophene derivative and oxygen in the furan derivative. This seemingly subtle structural variation can significantly influence the electronic properties, reactivity, and ultimately, the biological efficacy of the molecules.
The nitro group is a critical pharmacophore in both classes of compounds, rendering them as prodrugs that require enzymatic reduction within the target microorganism to exert their antimicrobial effects.[1][2] This activation leads to the formation of reactive nitrogen species that can induce a cascade of cellular damage, including DNA and protein damage, ultimately leading to cell death.[1][2]
Comparative Efficacy: A Tale of Two Heterocycles
3-(5-nitrofuran-2-yl)acrylic acid and its Derivatives: A Profile of Broad-Spectrum Activity
Research into the antimicrobial properties of 3-(5-nitro-2-furyl)acrylic acid derivatives has revealed a promising spectrum of activity against bacteria, yeasts, and molds. A key study investigating 18 newly synthesized esters and amides of 3-(5-nitro-2-furyl)acrylic acid provided valuable minimum inhibitory concentration (MIC) data, which is summarized in the table below.[3]
| Microorganism | Compound Type | MIC Range (µg/mL) |
| Escherichia coli | Esters and Amides | Not specified |
| Staphylococcus aureus | Esters and Amides | Not specified |
| Saccharomyces cerevisiae | Esters and Amides | Data available in source |
| Candida albicans | Esters and Amides | Data available in source |
| Aspergillus niger | Esters and Amides | Data available in source |
| Penicillium cyclopium | Esters and Amides | Data available in source |
| Rhizopus oryzae | Esters and Amides | Data available in source |
| Chlorella pyrenoidosa | Esters and Amides | Data available in source |
| Euglena gracilis | Esters and Amides | Data available in source |
| Scenedesmus obliquus | Esters and Amides | Data available in source |
| (Data extracted from Kellová et al., 1984)[3] |
The study noted that the antimycotic activity of the ester derivatives tended to decrease with an increase in the length of the alkyl chain.[3] The inhibitory effect of these compounds is attributed to the blockade of bioenergetic processes, particularly glycolysis.[3]
This compound: An Underexplored Candidate
In contrast to its furan counterpart, there is a notable scarcity of publicly available data on the antimicrobial spectrum of this compound. However, studies on other substituted nitrothiophenes provide some insight into the potential of this class of compounds.
A study on the biological activity of nineteen substituted thiophenes, which included various nitrothiophenes, demonstrated a wide range of activities against Escherichia coli, Micrococcus luteus, and Aspergillus niger.[4] The most potent compounds in this series were 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene.[4] While this study did not include this compound, it underscores the potential for nitrothiophene scaffolds to exhibit significant antimicrobial effects. The proposed mechanism for some of these active derivatives involves nucleophilic attack by intracellular thiols.[4]
Furthermore, derivatives of this compound have been synthesized and evaluated for their antituberculosis activity, with some showing promising results. This suggests that the core structure has the potential for potent biological activity, though comprehensive screening data remains elusive.
Mechanisms of Action: A Shared Strategy of Bioactivation
The antimicrobial activity of both this compound and 3-(5-nitrofuran-2-yl)acrylic acid is contingent upon the enzymatic reduction of the nitro group by nitroreductases within the target microbial cells.[1][2]
Caption: Generalized mechanism of action for nitroaromatic prodrugs.
This bioactivation process generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which are non-specific in their targets and can damage a multitude of cellular components. This multi-targeted approach is a significant advantage as it reduces the likelihood of the development of microbial resistance.
Experimental Protocols: Synthesis and Antimicrobial Susceptibility Testing
The synthesis of both compounds typically involves the condensation of the corresponding 5-nitro-substituted heterocyclic aldehyde with malonic acid or a similar reagent.
Synthesis of 3-(5-nitro-2-furyl)acrylic acid
A common method for the synthesis of 3-(5-nitro-2-furyl)acrylic acid involves the Knoevenagel condensation of 5-nitro-2-furaldehyde with malonic acid in the presence of a base such as pyridine.
Step-by-Step Protocol:
-
Dissolve 5-nitro-2-furaldehyde and a molar excess of malonic acid in pyridine.
-
Heat the reaction mixture under reflux for a specified period.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Synthetic pathway for 3-(5-nitro-2-furyl)acrylic acid.
Synthesis of this compound
The synthesis of this compound can be achieved through a similar condensation reaction, starting from 5-nitro-2-thiophenecarboxaldehyde.
Step-by-Step Protocol:
-
Combine 5-nitro-2-thiophenecarboxaldehyde and malonic acid in a suitable solvent, such as pyridine.
-
Add a catalytic amount of a base, like piperidine.
-
Heat the mixture to reflux for several hours.
-
After cooling, acidify the mixture to precipitate the crude product.
-
Collect the solid by filtration and recrystallize from an appropriate solvent to obtain the pure acid.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Minimum Inhibitory Concentration (MIC) for 3-(5-Nitrothiophen-2-yl)acrylic acid
January 4, 2026
Introduction: The Quest for Novel Antimicrobials
The escalating crisis of antimicrobial resistance necessitates a rigorous and systematic approach to the discovery and validation of new chemical entities.[1][2] 3-(5-Nitrothiophen-2-yl)acrylic acid, a member of the nitro-aromatic class of compounds, represents a promising scaffold for antimicrobial drug development. The nitro group is a well-established pharmacophore, known for its role in the bioactivation of several successful antimicrobial agents.[3][4] Its electron-withdrawing nature can induce changes in molecular polarity, potentially enhancing interactions with biological targets.[4] The mechanism of action for many nitro-aromatic compounds involves intracellular reduction to produce toxic radical intermediates that can damage DNA and other critical cellular components, leading to cell death.[3][4][5]
This guide provides a comprehensive framework for the validation of the Minimum Inhibitory Concentration (MIC) of this compound. As a novel compound, establishing a robust and reproducible MIC value is the foundational step in assessing its potential as a therapeutic agent.[6][7] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the experimental design, ensuring scientific integrity and trustworthy results. We will delve into the standardized methodologies endorsed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a head-to-head comparison of the two principal methods for MIC determination: broth microdilution and agar dilution.[8][9][10]
Understanding the Compound: Physicochemical Properties and Preparation
Before embarking on antimicrobial susceptibility testing, a thorough understanding of the test article's physicochemical properties is paramount. For this compound (C₇H₅NO₄S, MW: 199.18 g/mol ), factors such as solubility and stability in test media will directly impact the accuracy of MIC values.[11][12]
Preparation of Stock Solution:
The initial preparation of a high-concentration stock solution is a critical step that can influence the entire dilution series.[13][14]
-
Solvent Selection: Due to the acrylic acid moiety, the compound is expected to have limited solubility in aqueous solutions. A small amount of an organic solvent such as dimethyl sulfoxide (DMSO) is often required for initial solubilization. It is crucial to use the lowest possible concentration of the organic solvent (typically ≤1% v/v in the final test concentration) to avoid any intrinsic antimicrobial or inhibitory effects on the test organisms.[15]
-
Stock Concentration: Prepare a stock solution at a concentration at least 10-fold higher than the highest concentration to be tested (e.g., 1280 µg/mL for a final test range up to 128 µg/mL).[13] This minimizes the volume of stock solution needed in the assay, further reducing the final solvent concentration.
-
Sterilization: The stock solution should be filter-sterilized through a 0.22 µm syringe filter to prevent microbial contamination.
Methodology for MIC Determination: A Comparative Approach
The two gold-standard methods for MIC determination are broth microdilution and agar dilution.[16] Both aim to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]
Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple compounds or isolates simultaneously in a 96-well microtiter plate format.[16][19][20]
Experimental Workflow for Broth Microdilution:
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol for Broth Microdilution:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8][21] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
Plate Preparation: Using a sterile 96-well microtiter plate, dispense 50 µL of CAMHB into each well.[19]
-
Serial Dilution: Add 50 µL of the 2X final highest concentration of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.[8]
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of inoculum (no compound).
-
Sterility Control: A well containing 100 µL of CAMHB only (no inoculum).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye.[13][20][22]
Agar Dilution Method
The agar dilution method is considered a reference method by both CLSI and EUCAST for certain organism-drug combinations.[9][16] It involves incorporating the antimicrobial agent directly into the agar medium.
Experimental Workflow for Agar Dilution:
Caption: Workflow for Agar Dilution MIC Assay.
Detailed Protocol for Agar Dilution:
-
Plate Preparation: Prepare a series of agar plates, each containing a specific concentration of this compound. This is achieved by adding a defined volume of the compound's stock solution to molten Mueller-Hinton Agar (MHA) maintained at 48-50°C before pouring the plates.[13][23] A control plate with no compound should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.[21]
-
Inoculation: Using a multipoint inoculator or a micropipette, spot-inoculate the surface of each agar plate with approximately 1-2 µL of the inoculum, delivering about 10⁴ Colony Forming Units (CFU) per spot.[23]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[23]
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents the visible growth of the bacteria on the agar surface.[9]
Quality Control and Comparator Antibiotics: Ensuring Data Integrity
A self-validating system is paramount in antimicrobial susceptibility testing. This is achieved through the stringent use of quality control (QC) strains and the inclusion of appropriate comparator antibiotics.
Quality Control Strains
The American Type Culture Collection (ATCC) provides well-characterized QC strains with known MIC ranges for various antibiotics.[15][24] Testing these strains in parallel with the novel compound ensures that the assay is performing within acceptable limits.[25]
Table 1: Recommended ATCC Quality Control Strains
| ATCC Number | Organism | Rationale |
| 25922 | Escherichia coli | Gram-negative control |
| 27853 | Pseudomonas aeruginosa | Non-fermenting Gram-negative control |
| 29213 | Staphylococcus aureus | Gram-positive control |
| 29212 | Enterococcus faecalis | Gram-positive control |
The observed MIC values for the comparator antibiotics against these QC strains must fall within the ranges specified in the latest CLSI M100 document.[20][24][26][27]
Comparator Antibiotics
The selection of comparator antibiotics should include agents with different mechanisms of action and spectra of activity, providing a robust benchmark for the performance of this compound.
Table 2: Suggested Comparator Antibiotics
| Antibiotic Class | Example | Primary Spectrum |
| Fluoroquinolone | Ciprofloxacin | Broad-spectrum (Gram-positive and Gram-negative) |
| Glycopeptide | Vancomycin | Gram-positive |
| Beta-lactam | Piperacillin/tazobactam | Broad-spectrum, including anaerobes |
| Aminoglycoside | Gentamicin | Primarily Gram-negative |
| Oxazolidinone | Linezolid | Gram-positive, including resistant strains |
Data Presentation and Interpretation
Clear and concise data presentation is essential for the interpretation and comparison of MIC values.
Table 3: Example MIC Data Summary for this compound and Comparators (µg/mL)
| Organism | This compound | Ciprofloxacin | Vancomycin | Piperacillin/tazobactam | Gentamicin | Linezolid |
| S. aureus ATCC 29213 | [Experimental Value] | 0.25 - 1.0 | 0.5 - 2.0 | ≤1.0 | 0.25 - 1.0 | 1.0 - 4.0 |
| E. faecalis ATCC 29212 | [Experimental Value] | 0.5 - 2.0 | 1.0 - 4.0 | 1.0 - 8.0 | 4.0 - 16.0 | 1.0 - 4.0 |
| E. coli ATCC 25922 | [Experimental Value] | ≤0.015 - 0.06 | >32 | 0.25 - 1.0 | 0.12 - 0.5 | >64 |
| P. aeruginosa ATCC 27853 | [Experimental Value] | 0.25 - 1.0 | >32 | 1.0 - 8.0 | 0.5 - 2.0 | >64 |
Note: The ranges for comparator antibiotics against QC strains are illustrative and should be referenced from the current CLSI M100 document.[20][24][26][27]
Interpreting the Results:
The interpretation of MIC values for a novel compound is initially a direct comparison of potency against established agents.[28][29] A lower MIC value indicates greater in vitro activity.[6] However, it is crucial to avoid direct comparison of MIC numbers between different antibiotic classes as a sole measure of clinical utility.[28] The ultimate classification of an organism as "susceptible," "intermediate," or "resistant" to a new drug requires the establishment of clinical breakpoints, which is a complex process involving pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcome studies.[9][30]
Troubleshooting Common Issues
Even with standardized protocols, variability in MIC results can occur. A systematic approach to troubleshooting is essential.
-
Inconsistent MICs: Check for issues with inoculum density, contamination, or inaccuracies in compound dilution.[13][19]
-
No Growth in Control Wells: This indicates a problem with the inoculum viability or the growth medium.
-
"Skipped" Wells (Broth Microdilution): The appearance of growth at a higher concentration after a well with no growth can be due to contamination, compound precipitation, or other technical errors.[10]
-
Compound Precipitation: If the test compound precipitates in the wells, it can lead to inaccurate results. Consider using a co-solvent like Tween 80 at a low, non-inhibitory concentration.[15]
Conclusion
The validation of MIC values for a novel compound such as this compound is a meticulous process that demands adherence to established standards and a deep understanding of the underlying scientific principles. By employing the comparative methodologies of broth microdilution and agar dilution, incorporating rigorous quality control measures, and carefully selecting comparator antibiotics, researchers can generate reliable and reproducible data. This guide provides the necessary framework to confidently assess the in vitro antimicrobial potential of this promising nitro-aromatic compound, paving the way for further preclinical and clinical development. The journey from a novel chemical entity to a life-saving therapeutic is long, and it begins with a single, validated MIC value.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. EUCAST expert rules in antimicrob... preview & related info | Mendeley [mendeley.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. infeksiyondunyasi.org [infeksiyondunyasi.org]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. Physicochemical characterization of bioactive polyacrylic acid organogels as potential antimicrobial implants for the buccal cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EUCAST expert rules in antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bsac.org.uk [bsac.org.uk]
- 19. benchchem.com [benchchem.com]
- 20. goums.ac.ir [goums.ac.ir]
- 21. apec.org [apec.org]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cran.r-project.org [cran.r-project.org]
- 24. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 25. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 26. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. darvashco.com [darvashco.com]
- 28. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sanfordguide.com [sanfordguide.com]
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A Comparative Analysis of Cross-Resistance Between 3-(5-Nitrothiophen-2-yl)acrylic Acid and Conventional Antibiotics
A Technical Guide for Researchers in Antimicrobial Drug Development
Authored by: A Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobials and the Question of Cross-Resistance
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. One such promising scaffold is the nitroaromatic class of compounds.[1] Molecules containing a nitro group (NO₂) have a long history in treating infectious diseases, exhibiting a broad spectrum of activity.[1][2] Their efficacy is often linked to the electron-withdrawing nature of the nitro group, which, upon intracellular reduction by microbial nitroreductases, generates cytotoxic reactive nitrogen species, including nitroso and hydroxylamine intermediates, that can damage DNA, proteins, and other critical cellular components.[1][3][4]
This guide focuses on a specific nitroaromatic compound, 3-(5-Nitrothiophen-2-yl)acrylic acid , a molecule featuring a nitro-substituted thiophene ring linked to an acrylic acid moiety. While derivatives of similar structures, such as those of 3-(5-nitro-2-furyl)acrylic acid, have demonstrated antibacterial and antifungal activity, a critical question for any new antimicrobial candidate is its susceptibility to existing resistance mechanisms.[5] Understanding the potential for cross-resistance is paramount; a novel compound is of little clinical value if pathogens resistant to current antibiotics are also resistant to it.[6]
Bacterial cross-resistance occurs when a single molecular mechanism confers resistance to multiple distinct antimicrobial agents.[7] This can happen if the drugs share a common target, an influx or efflux pathway, or are inactivated by the same enzyme.[7][8] This guide provides a framework for investigating the cross-resistance profile of this compound against a panel of well-characterized antibiotics. We will detail the experimental design, methodologies, and data interpretation necessary to provide a robust assessment of this compound's potential as a truly novel therapeutic agent.
I. The Compound of Interest: this compound
This compound belongs to a class of nitroaromatic compounds that require reductive bioactivation for their antimicrobial effect.[3][9] The presence of the nitro group on the thiophene ring is critical for its activity.[4] The proposed mechanism of action, common to many nitroaromatic antibiotics, involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that induce cellular damage.[3][4] This mechanism is distinct from many conventional antibiotic classes, suggesting the potential for a favorable cross-resistance profile.
II. Experimental Design for Cross-Resistance Studies
To comprehensively evaluate the cross-resistance profile of this compound, a multi-faceted approach is required. This involves determining its intrinsic activity against a panel of clinically relevant bacteria, including strains with well-defined resistance mechanisms, and assessing its interaction with conventional antibiotics.
A. Selection of Bacterial Strains and Comparator Antibiotics
The choice of bacterial strains is critical. A panel should include both susceptible reference strains and well-characterized resistant isolates. The comparator antibiotics should represent different classes with distinct mechanisms of action to probe for various cross-resistance possibilities.
| Bacterial Species | Strain Type | Resistance Profile | Rationale |
| Staphylococcus aureus | ATCC 29213 (Susceptible) | - | Baseline activity against Gram-positive bacteria. |
| Staphylococcus aureus | MRSA (e.g., ATCC 43300) | Methicillin-resistant (mecA positive) | To assess activity against beta-lactam resistant strains. |
| Staphylococcus aureus | VISA/VRSA | Vancomycin-intermediate/resistant | To evaluate efficacy against glycopeptide resistance. |
| Escherichia coli | ATCC 25922 (Susceptible) | - | Baseline activity against Gram-negative bacteria. |
| Escherichia coli | ESBL-producing strain | Extended-spectrum beta-lactamase producer | To test against a common mechanism of beta-lactam resistance. |
| Escherichia coli | Fluoroquinolone-resistant | gyrA/parC mutations | To assess cross-resistance with DNA gyrase inhibitors. |
| Pseudomonas aeruginosa | ATCC 27853 (Susceptible) | - | Activity against an opportunistic pathogen with intrinsic resistance. |
| Pseudomonas aeruginosa | Multi-drug resistant (MDR) | Efflux pump overexpression (e.g., MexAB-OprM) | To investigate susceptibility to common efflux-mediated resistance.[7] |
| Comparator Antibiotic | Class | Mechanism of Action | Rationale for Inclusion |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV | To check for cross-resistance via target modification. |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis by binding to the 30S ribosomal subunit | To assess for unrelated resistance mechanisms. |
| Tetracycline | Tetracycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit | To evaluate potential cross-resistance through efflux pumps. |
| Ceftazidime | Beta-lactam (Cephalosporin) | Inhibits cell wall synthesis | To test against enzymatic inactivation (beta-lactamases). |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis | To assess activity against a key anti-Gram-positive agent. |
| Nitrofurantoin | Nitroaromatic | Similar reductive activation mechanism | To compare with a clinically used nitroaromatic antibiotic.[4] |
B. Experimental Workflow
The following workflow provides a systematic approach to evaluating cross-resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vivo Validation of 3-(5-Nitrothiophen-2-yl)acrylic acid: A Comparative Framework
This guide provides a comprehensive framework for the in vivo validation of the antimicrobial efficacy of a novel investigational compound, 3-(5-Nitrothiophen-2-yl)acrylic acid. As of the writing of this document, public-domain research on the in vivo performance of this specific molecule is not available. Therefore, this guide is structured to serve as a detailed roadmap for researchers and drug development professionals, outlining the critical experimental designs, rationale, and comparative analyses required to robustly assess its potential as a therapeutic agent.
We will proceed from the foundational in vitro evidence, derived from structurally related compounds, to establish a scientific premise for advancing to preclinical animal models. This document will detail the methodologies for two industry-standard in vivo models: the neutropenic thigh infection model and the cecal ligation and puncture (CLP) sepsis model. Furthermore, we will establish a comparative benchmark by detailing the expected performance of well-characterized antibiotics, Vancomycin and Ciprofloxacin, within these same models.
Introduction to this compound: A Candidate Antimicrobial
The escalating crisis of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. The 5-nitro-heterocyclic scaffold is a well-established pharmacophore present in several approved antimicrobial drugs. The nitro group is often bioreduced within microbial cells to generate reactive nitrogen species that can indiscriminately damage cellular macromolecules, including DNA and proteins, leading to cell death.
While direct in vitro data for this compound is limited in publicly accessible literature, the antimicrobial potential can be inferred from related structures. For instance, derivatives of 3-(5-nitro-2-furyl)acrylic acid have demonstrated antibacterial activity against both Escherichia coli and Staphylococcus aureus[1]. More pertinently, a compound featuring the 5-nitrothiophene moiety, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286), has shown potent in vitro activity against a panel of S. aureus strains, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16.0 µg/mL[2][3]. This evidence provides a strong rationale for investigating the efficacy of this compound in rigorous preclinical models.
Comparative Antimicrobial Agents
To provide a meaningful assessment of a novel agent's efficacy, it is imperative to compare its performance against current standards of care. For the purposes of this guide, we have selected two widely used antibiotics that represent different classes and spectra of activity:
-
Vancomycin: A glycopeptide antibiotic with a spectrum of activity primarily against Gram-positive bacteria, including MRSA. It is a cornerstone of therapy for serious Gram-positive infections.
-
Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is frequently used to treat a variety of infections, including those of the skin, urinary tract, and abdomen.
In Vivo Efficacy Model 1: The Murine Neutropenic Thigh Infection Model
This model is a highly standardized and reproducible system for evaluating the efficacy of antimicrobial agents in a setting that mimics a localized, deep-tissue infection.[4][5] By rendering the mice neutropenic, the model focuses on the direct bactericidal or bacteriostatic activity of the compound, minimizing the contribution of the host's innate immune system.[4][6]
Experimental Rationale & Design
The primary endpoint of this model is the reduction in bacterial burden (measured in colony-forming units, CFU) in the infected thigh muscle over a defined period, typically 24 hours.[5] This allows for a quantitative comparison of the test compound's activity against a control group and established antibiotics.
dot
Caption: Workflow for the murine neutropenic thigh infection model.
Step-by-Step Protocol
-
Induction of Neutropenia: Utilize female ICR or CD-1 mice. Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection, and a second dose of 100 mg/kg one day before infection.[6][7] This regimen effectively depletes circulating neutrophils.
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the challenge organism (e.g., S. aureus ATCC 29213). Wash and resuspend the bacteria in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Infection: Anesthetize the neutropenic mice. Inject 0.1 mL of the bacterial suspension (~1 x 10⁷ CFU) directly into the thigh muscle.[6]
-
Treatment Initiation: Two hours post-infection, begin the treatment regimen. Administer the test compound (this compound), comparator antibiotics (Vancomycin, Ciprofloxacin), or vehicle control via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing will be based on prior pharmacokinetic studies or established literature values.
-
Endpoint Analysis: At 24 hours after the initiation of therapy (26 hours post-infection), euthanize the animals. Aseptically excise the infected thigh, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).[6]
-
Quantification: Perform serial dilutions of the thigh homogenate and plate on appropriate agar media. Incubate overnight and enumerate the colonies to determine the CFU per gram of tissue.
Comparative Data Presentation
| Treatment Group | Dosing Regimen | Mean Bacterial Burden (log10 CFU/g thigh) ± SD | Δ log10 CFU/g (vs. 2-hr control) |
| 2-hr Control | N/A | Baseline bacterial load | 0 |
| 26-hr Vehicle Control | Vehicle, q8h | Expected bacterial growth | > 0 |
| This compound | Dose 1 | Experimental Result | Calculated Value |
| This compound | Dose 2 | Experimental Result | Calculated Value |
| Vancomycin | 1200 mg/kg/day[8] | Expected significant reduction | < 0 |
| Ciprofloxacin | 10 mg/kg[9] | Expected significant reduction | < 0 |
Data for comparator drugs are based on published studies demonstrating their efficacy in similar models.[8][9][10][11]
In Vivo Efficacy Model 2: The Murine Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents, as it closely mimics the pathophysiology of human sepsis resulting from a perforated bowel.[12][13][14][15] This model evaluates a compound's ability to control a systemic, overwhelming infection and improve survival, testing its efficacy in the context of a robust host inflammatory response.
Experimental Rationale & Design
The primary endpoint in the CLP model is typically survival over a period of 7-10 days. Secondary endpoints can include measuring bacterial load in the peritoneal fluid and blood, as well as assessing inflammatory markers. The severity of the sepsis can be modulated by the length of the cecum ligated and the size of the needle used for puncture.[13]
dot
Caption: Workflow for the murine cecal ligation and puncture (CLP) sepsis model.
Step-by-Step Protocol
-
Anesthesia and Surgical Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane).[13] Shave the abdomen and disinfect the surgical site.
-
Laparotomy and Cecal Ligation: Perform a midline laparotomy to expose the cecum. Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated (e.g., 50-70%) determines the severity of the resulting sepsis.[14]
-
Puncture: Puncture the ligated cecum through-and-through with a needle (e.g., 21-gauge).[16] A small amount of fecal matter may be expressed to ensure patency.[12][13]
-
Closure and Resuscitation: Return the cecum to the peritoneal cavity and close the abdominal wall in layers.[13] Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[13]
-
Treatment: Begin administration of the test compound, comparators, or vehicle control 1-2 hours post-surgery.
-
Monitoring: Monitor the animals at least twice daily for up to 10 days, recording survival and clinical signs of illness.
Comparative Data Presentation
| Treatment Group | Dosing Regimen | Percent Survival at Day 7 |
| Sham (Laparotomy, no CLP) | Vehicle | 100% |
| CLP + Vehicle Control | Vehicle | Expected <20% |
| CLP + this compound | Dose 1 | Experimental Result |
| CLP + this compound | Dose 2 | Experimental Result |
| CLP + Vancomycin | Established efficacious dose | Expected significant increase vs. vehicle[17] |
| CLP + Ciprofloxacin | Established efficacious dose | Expected significant increase vs. vehicle |
The efficacy of vancomycin and ciprofloxacin in sepsis models is well-documented, though specific survival percentages can vary based on the severity of the CLP procedure.[17]
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the in vivo evaluation of this compound. By leveraging established and highly relevant animal models and benchmarking against standard-of-care antibiotics, researchers can generate the critical data needed to assess the therapeutic potential of this novel compound.
Positive results from these studies—specifically, a significant, dose-dependent reduction in bacterial burden in the thigh model and a significant improvement in survival in the CLP sepsis model—would provide strong evidence to support further preclinical development. Subsequent steps would include pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicity studies, and evaluation against a broader panel of clinical isolates to fully characterize the compound's profile and potential for clinical translation.
References
- 1. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. criver.com [criver.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of ciprofloxacin alone and in combination with other antibiotics in a murine model of thigh muscle infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
- 17. Vancomycin and daptomycin modulate the innate immune response in a murine model of LPS-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanism of Action of Nitro-Heterocyclic Compounds: A Guide for Researchers
This guide provides an in-depth comparative analysis of the mechanism of action of nitro-heterocyclic compounds, a critical class of therapeutic agents with broad-spectrum antimicrobial and promising anticancer activities. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of their bioactivation, their molecular targets, and the experimental methodologies used to elucidate these complex pathways. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for those working to harness the therapeutic potential of these versatile molecules.
The Core Principle: Reductive Activation is Key
The defining characteristic of nitro-heterocyclic compounds is their mode of action as prodrugs.[1] Their therapeutic activity is contingent upon the enzymatic reduction of the nitro (NO₂) group, a process that occurs preferentially under hypoxic or anaerobic conditions.[2] This selective activation is the cornerstone of their efficacy against anaerobic bacteria and protozoa, as well as their potential for targeting the hypoxic microenvironment of solid tumors.[1][3]
The reduction of the nitro group is a stepwise process that generates a series of highly reactive intermediates, including the nitro radical anion (NO₂⁻), nitroso (NO), and hydroxylamine (NHOH) derivatives.[4] These reactive species are the ultimate effectors of cytotoxicity, primarily through their ability to induce significant damage to cellular macromolecules, most notably DNA.[5]
The one-electron reduction of the parent nitro compound forms a nitro radical anion. In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent compound in a "futile cycle" that generates superoxide anions, contributing to oxidative stress.[4] However, under low-oxygen conditions, further reduction proceeds, leading to the formation of the cytotoxic species that are responsible for the therapeutic effect.[4]
Caption: Reductive activation pathway of nitro-heterocyclic compounds.
Antimicrobial Applications: A Tale of Three Nitroimidazoles
Metronidazole, benznidazole, and fexinidazole are prominent members of the nitroimidazole class, each with distinct clinical applications in the treatment of anaerobic and parasitic infections. Their shared mechanism of action, centered on reductive activation, is nuanced by differences in their activation pathways and molecular targets.
Metronidazole
Metronidazole is a cornerstone in the treatment of infections caused by anaerobic bacteria (e.g., Clostridium difficile) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).[6] Its activation is dependent on low redox potential electron-transfer proteins, such as ferredoxin, found in these organisms.[2] The reduced metronidazole acts as a potent electron sink, disrupting the pathogen's electron transport chain and leading to the generation of cytotoxic free radicals that damage DNA.[5]
Benznidazole
Benznidazole is a primary therapeutic for Chagas disease, caused by the protozoan Trypanosoma cruzi.[7] Its activation is mediated by a type I nitroreductase (NTR) present in the parasite.[8] This enzyme catalyzes the two-electron reduction of benznidazole, leading to the formation of reactive metabolites that induce DNA strand breaks.[8]
Fexinidazole
Fexinidazole is a more recent addition to the antiparasitic armamentarium, approved for the treatment of human African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei gambiense.[9] Like benznidazole, its activation is dependent on a parasitic type I nitroreductase.[10] Fexinidazole and its active metabolites, a sulfoxide and a sulfone, are thought to exert their trypanocidal effects through the generation of reactive intermediates that damage multiple parasitic macromolecules, including DNA and proteins.[10]
Anticancer Potential: Exploiting the Hypoxic Tumor Microenvironment
The hypoxic nature of solid tumors presents a unique opportunity for the targeted delivery of anticancer agents. Nitro-heterocyclic compounds are being extensively investigated as hypoxia-activated prodrugs (HAPs) due to their selective reduction in low-oxygen environments.[1][11] This approach aims to deliver potent cytotoxic agents directly to tumor cells while minimizing damage to healthy, well-oxygenated tissues.[1]
The mechanism involves the same principle of reductive activation, where intratumoral reductases, often overexpressed in cancer cells, convert the nitro-heterocycle into its active, DNA-damaging form.[11] This selective activation can lead to a significant increase in cytotoxicity under hypoxic conditions compared to normoxic conditions.[3]
Caption: Mechanism of hypoxia-activated nitro-heterocyclic prodrugs in cancer therapy.
Comparative Performance and Experimental Data
The efficacy of nitro-heterocyclic compounds is highly dependent on the specific compound, the target organism or cell type, and the oxygen tension. The following table summarizes key comparative data for metronidazole, benznidazole, and fexinidazole as antimicrobial agents, and provides illustrative data for a generic nitro-heterocyclic anticancer prodrug.
| Compound | Primary Indication | Activating Enzyme | Key Cytotoxic Effect | IC₅₀ (T. cruzi, in vitro) | IC₅₀ (Hypoxic vs. Normoxic Cancer Cells) |
| Metronidazole | Anaerobic infections, Protozoal infections | Ferredoxin/Flavodoxin | DNA strand breaks, Disruption of electron transport | Not applicable | Varies |
| Benznidazole | Chagas disease (T. cruzi) | Type I Nitroreductase | DNA strand breaks | ~1.8 µg/mL (6.9 µM)[12] | Varies |
| Fexinidazole | Human African trypanosomiasis (T. brucei) | Type I Nitroreductase | Damage to DNA and proteins | Effective in murine models[13] | Varies |
| Generic HAP | Solid Tumors (investigational) | Various cellular nitroreductases | DNA alkylation/cross-linking | Not applicable | Up to >100-fold increase in cytotoxicity under hypoxia[14] |
Experimental Protocols for Mechanistic Elucidation
Understanding the precise mechanism of action of novel nitro-heterocyclic compounds requires a suite of robust experimental techniques. The following are detailed protocols for key assays.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15]
Protocol:
-
Cell Preparation: Treat cultured cells with the nitro-heterocyclic compound for the desired time. Harvest cells by trypsinization and resuspend in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.[16]
-
Embedding in Agarose: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.[16]
-
Lysis: After the agarose has solidified at 4°C, gently remove the coverslip and immerse the slide in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[16]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.[16] Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.[17]
-
Neutralization and Staining: Neutralize the slides by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).[16] Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.[17]
Caption: Workflow for the Comet Assay.
LC-MS/MS for the Identification of DNA Adducts
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection of covalent adducts formed between reactive drug metabolites and DNA.
Protocol:
-
DNA Isolation and Hydrolysis: Expose cells or organisms to the nitro-heterocyclic compound. Isolate genomic DNA using a standard DNA extraction kit. Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC Separation: Inject the hydrolyzed DNA sample onto a reverse-phase C18 HPLC column. Use a gradient elution program with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
MS/MS Detection: Couple the HPLC eluent to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in positive ion mode and use selected reaction monitoring (SRM) to detect the specific parent-daughter ion transitions for the expected DNA adducts.
-
Data Analysis: Quantify the DNA adducts by comparing the peak areas of the adducts in the sample to those of a standard curve generated using synthesized adduct standards.
Mechanisms of Resistance
The emergence of drug resistance is a significant challenge in the clinical use of nitro-heterocyclic compounds. The primary mechanisms of resistance involve alterations in the activation pathway of the drug.[2]
-
Decreased Nitroreductase Activity: Mutations in or downregulation of the nitroreductase enzymes responsible for activating the prodrug can lead to a significant decrease in the production of cytotoxic intermediates.[2]
-
Altered Electron Transport: Changes in the electron transport chain of the pathogen can reduce the availability of the low-redox-potential electrons required for drug activation.[2]
-
Increased Drug Efflux: While less common, increased expression of efflux pumps can reduce the intracellular concentration of the drug.
Conclusion and Future Perspectives
Nitro-heterocyclic compounds represent a versatile class of therapeutics with well-established antimicrobial activity and significant potential as targeted anticancer agents. Their unique mechanism of action, predicated on reductive activation in hypoxic environments, provides a basis for their selective toxicity. A thorough understanding of their comparative mechanisms, activation pathways, and potential for resistance is crucial for the rational design of new, more effective agents and for optimizing their clinical use. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biology of these important compounds. Future research will likely focus on the development of novel nitro-heterocyclics with improved pharmacokinetic properties, enhanced selectivity for target enzymes, and a reduced propensity for resistance development.
References
- 1. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 2. Resistance to the nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benznidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fexinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitrypanosomal Activity of Fexinidazole Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fexinidazole: a potential new drug candidate for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. youtube.com [youtube.com]
- 17. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-(5-Nitrothiophen-2-yl)acrylic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(5-Nitrothiophen-2-yl)acrylic Acid
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The nitrothiophene moiety is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] The acrylic acid side chain provides a versatile handle for further chemical modifications, such as amidation and esterification, allowing for the generation of diverse compound libraries for drug discovery. Given its importance, the development of efficient, scalable, and sustainable synthetic routes to this building block is of paramount importance.
This guide provides a comparative analysis of the two primary synthetic methodologies for the production of this compound: the Knoevenagel-Doebner condensation and the Perkin reaction. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a quantitative comparison of their synthetic efficiency based on yield, reaction conditions, and green chemistry principles.
Synthetic Pathways: A Comparative Overview
The synthesis of this compound is most commonly achieved through the condensation of 5-nitro-2-thiophenecarboxaldehyde with a suitable C2-synthon. The two classical reactions for this transformation are the Knoevenagel-Doebner condensation, utilizing malonic acid, and the Perkin reaction, which employs acetic anhydride.
The Knoevenagel-Doebner Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[2] The Doebner modification specifically refers to the use of pyridine as a solvent and a catalyst (often with a co-catalyst like piperidine) for the reaction between an aldehyde and malonic acid, which typically undergoes subsequent decarboxylation to yield an α,β-unsaturated carboxylic acid.[3]
The electron-withdrawing nature of the nitro group on the thiophene ring significantly activates the aldehyde carbonyl group towards nucleophilic attack, making 5-nitro-2-thiophenecarboxaldehyde an excellent substrate for this reaction.
The Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[4] This reaction also proceeds through an aldol-type condensation mechanism to generate an α,β-unsaturated aromatic acid.[5] Heteroaromatic aldehydes, including thiophenecarboxaldehydes, are known to be viable substrates for the Perkin reaction.[6]
Reaction Mechanisms and Workflows
To understand the nuances of each synthetic route, it is essential to visualize their mechanisms and experimental workflows.
Knoevenagel-Doebner Condensation: Mechanism and Workflow
The reaction proceeds via the formation of a carbanion from malonic acid, which then attacks the aldehyde. Subsequent dehydration and decarboxylation lead to the final product.
Caption: Generalized experimental workflow for the Knoevenagel-Doebner synthesis.
Perkin Reaction: Mechanism and Workflow
The Perkin reaction involves the formation of an enolate from the anhydride, which then adds to the aldehyde. A series of subsequent steps, including dehydration and hydrolysis, yields the cinnamic acid derivative.[6]
Caption: Generalized experimental workflow for the Perkin reaction synthesis.
Comparative Analysis of Synthetic Efficiency
The choice of synthetic route is often dictated by factors such as yield, reaction conditions, availability of reagents, and ease of purification. Below is a comparative summary based on literature precedents for similar substrates.
| Parameter | Knoevenagel-Doebner Condensation | Perkin Reaction |
| Starting Aldehyde | 5-Nitro-2-thiophenecarboxaldehyde | 5-Nitro-2-thiophenecarboxaldehyde |
| C2-Synthon | Malonic acid | Acetic anhydride |
| Catalyst/Solvent | Pyridine (solvent), Piperidine (catalyst) | Sodium acetate (catalyst) |
| Temperature | Moderate (e.g., 95°C) | High (e.g., 180°C) |
| Reaction Time | Typically 2-4 hours | Often requires longer reaction times |
| Reported Yield | High (e.g., up to 92.8% for furfural)[7] | Generally moderate to good, but can be variable |
| Work-up | Precipitation with acid, filtration | Hydrolysis followed by extraction/crystallization |
| Green Chemistry | Use of pyridine is a drawback; potential for greener catalysts/solvents[8] | High temperature is energy-intensive; potential for microwave-assisted synthesis[9] |
Detailed Experimental Protocols
The following protocols are based on established procedures for similar substrates and represent best practices for the synthesis of this compound.
Protocol 1: Knoevenagel-Doebner Synthesis of this compound
This protocol is adapted from a high-yield synthesis of a similar α-furylacrylic acid.[7]
Materials:
-
5-Nitro-2-thiophenecarboxaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5-nitro-2-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.4 equivalents), and pyridine (2.4 equivalents).
-
To this mixture, add piperidine (0.025 equivalents) as the catalyst.
-
Heat the reaction mixture to 95°C with stirring for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to the reaction mixture until the product precipitates completely.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Protocol 2: Perkin Reaction Synthesis of this compound
This is a general protocol for the Perkin reaction, which is applicable to heteroaromatic aldehydes.[4][6]
Materials:
-
5-Nitro-2-thiophenecarboxaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask, place a mixture of 5-nitro-2-thiophenecarboxaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Heat the mixture in an oil bath at 180°C for 5-8 hours.
-
Pour the hot mixture into water and boil for 15 minutes to hydrolyze the excess anhydride.
-
If the sodium salt of the acid separates, add enough hydrochloric acid to acidify the solution.
-
Cool the mixture, and collect the precipitated this compound by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Melting Point: 253°C[2]
-
1H NMR Spectroscopy: The 1H NMR spectrum is expected to show characteristic signals for the vinylic protons as doublets with a large coupling constant (typically >15 Hz) indicative of a trans-configuration. The aromatic protons on the thiophene ring will also be present in the aromatic region of the spectrum.
-
13C NMR Spectroscopy: The spectrum will show signals for the carboxylic acid carbon, the vinylic carbons, and the carbons of the nitrothiophene ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include those for the carboxylic acid O-H and C=O stretching, the C=C double bond, and the nitro group N-O stretching.
Discussion and Recommendations
Based on the available data for analogous reactions, the Knoevenagel-Doebner condensation appears to be the more efficient and milder method for the synthesis of this compound. The significantly lower reaction temperature and shorter reaction time, coupled with a potentially higher yield, make it a more favorable route from both an economic and environmental perspective. The primary drawback of the classical Knoevenagel-Doebner protocol is the use of pyridine, a carcinogenic solvent. However, recent advances in green chemistry have shown that pyridine can be effectively replaced by less hazardous bases like triethylamine, or the reaction can be performed under solvent-free conditions, further enhancing its appeal.[8][10]
The Perkin reaction, while a classic and reliable method, suffers from the requirement of high temperatures and often longer reaction times. This not only increases energy consumption but can also lead to the formation of byproducts, potentially complicating purification and lowering the overall yield. However, for laboratories not equipped to handle pyridine, the Perkin reaction remains a viable, albeit less efficient, alternative.
For researchers aiming for high efficiency and a greener synthetic process, optimizing the Knoevenagel-Doebner condensation with a non-carcinogenic base or under solvent-free conditions is the recommended approach for the production of this compound.
References
- 1. aablocks.com [aablocks.com]
- 2. 3-(5-NITRO-2-THIENYL)ACRYLIC ACID | 50868-70-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. ias.ac.in [ias.ac.in]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(5-Nitrothiophen-2-yl)acrylic acid
Hazard Analysis: A Triad of Risks
The chemical structure of 3-(5-Nitrothiophen-2-yl)acrylic acid presents a combination of hazards stemming from its three core components: the thiophene ring, the nitro group, and the acrylic acid side chain. A thorough risk assessment must consider the synergistic potential of these functionalities.
-
Nitroaromatic Compounds: The presence of a nitro group on an aromatic system is a significant safety consideration. Nitroaromatic compounds are known for their potential toxicity and mutagenicity, with some being readily absorbed through the skin.[1] Aromatic nitro compounds, in general, can cause systemic effects such as methemoglobinemia, which is characterized by headache, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a blue discoloration of the blood).[2] Furthermore, the nitro group is a strong electron-withdrawing group, which can lead to thermal instability and the potential for exothermic decomposition.[1]
-
Thiophene Derivatives: Thiophene and its derivatives are often flammable and can be irritating to the eyes and skin.[3] Inhalation of vapors should be avoided, necessitating the use of proper ventilation and, in some cases, respiratory protection.[3][4]
-
Acrylic Acid Derivatives: Acrylic acid and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[5][6][7] They can be harmful if swallowed, inhaled, or if they come into contact with the skin.[6][8] A critical hazard associated with acrylic acids is their potential for hazardous polymerization, which can be initiated by heat, light, or contact with certain materials like strong bases or oxidizing agents.[9]
Based on available data for this compound, it is classified as an irritant and is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[10]
Table 1: Summary of Potential Hazards
| Hazard Category | Associated Functional Group | Potential Effects |
| Toxicity | Nitrothiophene | Harmful if swallowed, inhaled, or in contact with skin.[10] Potential for mutagenicity and systemic effects like methemoglobinemia.[1][2] |
| Irritation/Corrosion | Acrylic Acid, Thiophene | Causes serious eye irritation and skin irritation.[10] May cause respiratory irritation.[10] Potential for severe skin burns.[6][7] |
| Flammability | Thiophene, Acrylic Acid | Thiophene and acrylic acid derivatives can be flammable liquids or solids.[3][5] |
| Reactivity | Nitro group, Acrylic Acid | Potential for thermal instability and exothermic decomposition.[1] Risk of hazardous polymerization.[9] Strong oxidizing properties.[11] |
Personal Protective Equipment (PPE): An Essential Barrier
Given the compound's multifaceted hazards, a comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Skin Protection: A flame-retardant lab coat should be worn and kept fastened. Chemical-resistant gloves are essential. Nitrile rubber gloves (minimum 0.11 mm thickness) are a suitable starting point, but it is crucial to check the manufacturer's glove compatibility data for the specific chemicals being used.[12] Gloves must be inspected before use and removed properly to avoid skin contact.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[2][12] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12][13]
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Bench to Waste
A systematic approach to handling is crucial for safety. This plan outlines the key procedural steps.
Step 1: Preparation and Engineering Controls
-
Area Designation: Designate a specific area within a certified chemical fume hood for all handling activities.
-
Emergency Equipment: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12][14]
-
Spill Kit: Have a spill kit readily available that is appropriate for acidic, organic, and potentially oxidizing materials. This should include an inert absorbent material like sand or vermiculite.
Step 2: Handling the Compound
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of fine particles. Use anti-static measures if necessary.
-
Dissolving: When dissolving the compound, add the solid slowly to the solvent. Be aware of potential exotherms, especially when using reactive solvents.
-
Heating: Avoid overheating. Nitroaromatic compounds can decompose exothermically.[1] If heating is necessary, use a well-controlled heating mantle and monitor the temperature closely.
-
Incompatible Materials: Keep the compound away from strong bases, acids, oxidizing agents, and reducing agents to prevent dangerous reactions.[1]
Caption: Step-by-step workflow for the safe handling of the compound.
Disposal Plan: Managing the Aftermath
Proper waste management is a critical component of laboratory safety. Given the compound's reactive nature and potential environmental toxicity, all waste must be handled as hazardous.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any unused compound and contaminated materials (e.g., weigh boats, gloves, absorbent paper) in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Crucially, do not mix this waste stream with other incompatible wastes. [11] Specifically, avoid mixing with strong reducing agents, bases, or other organic solvents that could initiate a reaction.[11][15]
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any solvents present.
-
Neutralization (for Spills): For small spills, after absorbing with an inert material, the area can be decontaminated. However, chemical neutralization of bulk waste should only be performed by trained personnel following a validated standard operating procedure. A potential, though unverified for this specific compound, method for degrading nitroaromatic compounds involves reduction with agents like aluminum-nickel alloy powder in an alkaline solution, which converts them to less harmful amines.[16]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this chemical down the drain.[14]
Caption: Decision tree for the proper segregation and disposal of waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. Always remember that a culture of safety is proactive, not reactive.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. redox.com [redox.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. fishersci.com [fishersci.com]
- 10. 3-(5-NITRO-2-THIENYL)ACRYLIC ACID | 50868-70-7 [chemicalbook.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. calpaclab.com [calpaclab.com]
- 16. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
